AGI-24512
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXODVWKUOZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AGI-24512: A Targeted Approach for MTAP-Deleted Cancers – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A inhibition has been established. This guide provides an in-depth technical overview of the mechanism of action of this compound in MTAP-deleted cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.
Introduction: The Synthetic Lethal Strategy in MTAP-Deleted Cancers
The homozygous deletion of the MTAP gene, often co-deleted with the adjacent tumor suppressor CDKN2A, is a frequent event in a variety of cancers. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) back to methionine. In MTAP-deleted cells, MTA accumulates to high levels. This accumulation competitively inhibits protein arginine methyltransferase 5 (PRMT5), a critical enzyme involved in multiple cellular processes, including mRNA splicing.
This partial inhibition of PRMT5 by MTA creates a unique vulnerability. The cells become exquisitely dependent on the remaining PRMT5 activity, which in turn is highly sensitive to the intracellular concentration of its cofactor, SAM. By inhibiting MAT2A with this compound, the production of SAM is significantly reduced, leading to a further decrease in PRMT5 activity. This dual hit on PRMT5 function is catastrophic for MTAP-deleted cancer cells, resulting in profound anti-proliferative effects and cell death, while largely sparing normal, MTAP-proficient cells. This targeted approach represents a promising therapeutic strategy for this genetically defined patient population.
Mechanism of Action of this compound
This compound is an allosteric, non-competitive inhibitor of MAT2A.[1][2] Its mechanism of action in MTAP-deleted cells can be summarized in a multi-step process:
-
Inhibition of MAT2A: this compound binds to an allosteric site on the MAT2A enzyme, leading to its inhibition and a subsequent dose-dependent decrease in intracellular SAM levels.[3]
-
Impairment of PRMT5 Activity: The reduction in SAM, the essential cofactor for PRMT5, coupled with the pre-existing partial inhibition by MTA, leads to a significant decrease in PRMT5's methyltransferase activity.[3] This is evidenced by a reduction in symmetric dimethylarginine (SDMA) marks on its substrate proteins.[3]
-
Disruption of mRNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome. Its inhibition by this compound leads to widespread defects in mRNA splicing.
-
Induction of DNA Damage and Mitotic Catastrophe: The culmination of these events is the induction of DNA damage, as indicated by an increase in γH2AX foci, and ultimately, mitotic catastrophe, leading to the selective killing of MTAP-deleted cancer cells.[3]
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound in the HCT116 human colon cancer cell line model with an engineered MTAP deletion.
Table 1: this compound In Vitro Potency
| Parameter | Cell Line | IC50 | Reference |
| MAT2A Enzymatic Inhibition | - | 8 nM | [3] |
| Cell Proliferation (96 hours) | HCT116 MTAP-/- | 100 nM | [3] |
| SAM Level Reduction | HCT116 MTAP-/- | 100 nM | [3] |
| PRMT5 Inhibition (SDMA marks) | HCT116 MTAP-/- | 95 nM | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Cell Viability Assay
-
Principle: To determine the anti-proliferative effect of this compound, a metabolic activity-based assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay is commonly used.
-
Protocol Outline:
-
Seed MTAP-deleted and wild-type cells in 96-well plates at a predetermined density.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 96 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
Intracellular SAM Level Measurement by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of small molecules like SAM from cell lysates.
-
Protocol Outline:
-
Culture cells to a desired confluency and treat with this compound.
-
Harvest cells and perform metabolite extraction, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Separate the metabolites using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
Introduce the separated metabolites into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantify SAM levels by comparing the signal to a standard curve generated with known concentrations of a stable isotope-labeled internal standard.
-
Western Blot for PRMT5 Activity (SDMA Levels)
-
Principle: To assess the functional inhibition of PRMT5, the levels of symmetric dimethylarginine (SDMA) on total cellular proteins are measured by western blot using an antibody specific for the SDMA modification.
-
Protocol Outline:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the SDMA signal to a loading control (e.g., GAPDH or β-actin).
-
Immunofluorescence for DNA Damage (γH2AX Foci)
-
Principle: The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks. Immunofluorescence microscopy is used to visualize and quantify the formation of γH2AX foci within the nucleus.
-
Protocol Outline:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Visualizations
Signaling Pathway of this compound in MTAP-Deleted Cells
Caption: Mechanism of this compound in MTAP-deleted cells.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound's effects.
Conclusion
This compound represents a promising targeted therapy for cancers with MTAP deletion. Its mechanism of action is well-defined, exploiting a key metabolic vulnerability created by the loss of MTAP. By inhibiting MAT2A, this compound effectively depletes intracellular SAM levels, leading to the profound inhibition of PRMT5, disruption of essential cellular processes, and ultimately, selective cancer cell death. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this and other MAT2A inhibitors for the treatment of MTAP-deleted malignancies.
References
AGI-24512: An In-Depth Analysis of its Enzymatic Inhibition of MAT2A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition of Methionine Adenosyltransferase 2A (MAT2A) by the potent inhibitor AGI-24512. It includes quantitative data on its inhibitory activity, a detailed experimental protocol for determining the enzymatic IC50, and visualizations of the relevant biological pathway and experimental workflow.
Core Data Summary: this compound Inhibition of MAT2A
This compound is a potent inhibitor of the enzyme MAT2A.[1][2] Its inhibitory activity has been quantified through biochemical assays, providing a precise measure of its efficacy at the enzymatic level.
| Compound | Target | Parameter | Value (nM) |
| This compound | MAT2A | Enzymatic IC50 | 8 |
Table 1: Quantitative Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against MAT2A was determined through in vitro enzymatic assays.
MAT2A Signaling and Therapeutic Rationale
MAT2A is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP. SAM is the universal methyl donor for a vast number of biological methylation reactions, including the methylation of DNA, RNA, and proteins (histones), which are fundamental for regulating gene expression and other cellular processes.
In a significant portion of cancers (~15%), the gene for methylthioadenosine phosphorylase (MTAP) is deleted. This genetic alteration leads to an accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme, PRMT5. This partial inhibition creates a dependency, or synthetic lethality, on MAT2A to produce sufficient SAM to maintain PRMT5 activity, which is crucial for processes like mRNA splicing. Therefore, inhibiting MAT2A in MTAP-deleted cancer cells leads to a critical reduction in SAM levels, suppression of PRMT5 activity, and ultimately, selective cancer cell death.[3] this compound was developed as a tool compound to exploit this vulnerability.[4]
Experimental Protocols: Determination of Enzymatic IC50
The following protocol is a representative methodology for determining the enzymatic IC50 of an inhibitor against MAT2A, based on common biochemical assay principles. The specific assay used for this compound was a colorimetric assay that measures the production of phosphate, a byproduct of the MAT2A-catalyzed reaction.[5][6][7]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human MAT2A.
Materials:
-
Enzyme: Purified, recombinant human MAT2A.
-
Substrates: L-Methionine, Adenosine triphosphate (ATP).
-
Inhibitor: this compound, serially diluted in Dimethyl Sulfoxide (DMSO).
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing KCl (e.g., 100 mM), MgCl₂ (e.g., 10 mM), and a reducing agent like TCEP (e.g., 1 mM).[8]
-
Detection Reagent: A colorimetric phosphate detection kit (e.g., PiColorLock™ or similar).[5][6]
-
Apparatus: 384-well microplate, microplate reader capable of measuring absorbance.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 11-point curve). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Reaction Setup:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the serially diluted this compound or DMSO (for control wells) to the respective wells.
-
Add a solution of recombinant MAT2A enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of the substrates, ATP and L-Methionine, to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specific duration (e.g., 60 minutes), ensuring the reaction proceeds in the linear range.[8]
-
-
Detection:
-
Stop the enzymatic reaction and quantify the amount of phosphate produced by adding the colorimetric detection reagent according to the manufacturer's instructions.
-
Allow time for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for some phosphate assays) using a microplate reader.
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
AGI-24512: A Potent Allosteric Inhibitor of MAT2A and its Impact on S-adenosylmethionine Levels
Abstract
AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cellular SAM levels, and detailed experimental protocols for researchers in the fields of oncology, metabolism, and drug discovery. The focus is on the compound's significant impact in cancer cells with methylthioadenosine phosphorylase (MTAP) deletion, where it induces a synthetic lethal effect.
Introduction
S-adenosylmethionine (SAM) is a critical metabolite involved in numerous cellular processes, including methylation of DNA, RNA, and proteins, as well as polyamine biosynthesis. The synthesis of SAM from methionine and ATP is catalyzed by methionine adenosyltransferases (MATs). In most tissues, this role is fulfilled by MAT2A. In cancer, particularly in tumors with a homozygous deletion of the MTAP gene (approximately 15% of all cancers), cells exhibit an increased dependence on MAT2A for survival.[1][2] This has positioned MAT2A as a promising therapeutic target.
This compound is a small molecule inhibitor that targets MAT2A.[3][4] It binds to an allosteric site on the enzyme, distinct from the substrate-binding sites for methionine and ATP.[5] This allosteric inhibition effectively reduces the catalytic activity of MAT2A, leading to a significant depletion of intracellular SAM levels.[4] This guide will explore the preclinical data supporting the mechanism and efficacy of this compound, with a particular focus on its effect on SAM homeostasis.
Mechanism of Action of this compound
This compound functions as a noncompetitive inhibitor with respect to both ATP and L-methionine.[5] Its allosteric binding to the MAT2A enzyme induces a conformational change that inhibits the enzymatic reaction, thereby reducing the production of SAM.
The downstream effects of SAM depletion are particularly pronounced in MTAP-deleted cancer cells. These cells have an accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis, which is normally metabolized by MTAP. Elevated MTA levels partially inhibit the activity of protein arginine methyltransferase 5 (PRMT5).[6] PRMT5 is a critical enzyme that uses SAM as a methyl donor to symmetrically dimethylate arginine residues on various proteins, including those involved in mRNA splicing. The partial inhibition of PRMT5 by MTA makes these cells highly sensitive to further reductions in SAM levels caused by MAT2A inhibition. The combined effect of elevated MTA and depleted SAM leads to a significant impairment of PRMT5-dependent mRNA splicing, resulting in DNA damage, mitotic defects, and ultimately, selective cell death in MTAP-deleted cancer cells.[1][7][8]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays. The following table summarizes the key IC50 values that demonstrate its potency and cellular effects.
| Parameter | Cell Line / Condition | IC50 Value | Reference |
| MAT2A Enzymatic Inhibition | In vitro enzyme assay | 8 nM | [3][4] |
| SAM Level Reduction | HCT116 MTAP-null cells | 100 nM | [4][9] |
| Cell Proliferation Inhibition | HCT116 MTAP-deleted cells | ~100 nM | [8] |
| PRMT5-mediated SDMA Marks | MTAP-/- cells | 95 nM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on SAM levels and cellular proliferation.
Measurement of Intracellular S-adenosylmethionine (SAM) Levels by LC-MS
This protocol describes the quantification of intracellular SAM levels in cultured cells following treatment with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
HCT116 MTAP-null and wild-type cells
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SAM standard
-
Internal standard (e.g., deuterated SAM)
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 MTAP-null and wild-type cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified period (e.g., 72 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Add an internal standard to each sample for normalization.
-
Dry the samples under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometry in positive ion mode and monitor the specific mass-to-charge ratio (m/z) for SAM and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the peak area for SAM in each sample.
-
Normalize the SAM peak area to the internal standard peak area.
-
Calculate the relative SAM levels in treated samples compared to the vehicle-treated control.
-
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
HCT116 MTAP-deleted and wild-type cells
-
This compound
-
Cell culture medium and supplements
-
96-well clear-bottom white plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HCT116 MTAP-deleted and wild-type cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells per well).
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 1 µM) for 96 hours.[4]
-
-
Cell Viability Measurement:
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Logical Relationship: Synthetic Lethality
The efficacy of this compound is significantly enhanced in the context of MTAP deletion, a concept known as synthetic lethality. This occurs when the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss of only one is not. In this case, the pre-existing MTAP deletion creates a vulnerability that is exploited by the inhibition of MAT2A.
Conclusion
This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in normal and disease states. Its potent and selective inhibition of MAT2A leads to a significant reduction in intracellular SAM levels, which has profound effects on cellular processes, particularly in the context of MTAP-deleted cancers. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the MAT2A-SAM axis.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of 3′-UTR hairpins supports a two-tiered model for posttranscriptional regulation of MAT2A by METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The catalytic efficiency of METTL16 affects cellular processes by governing the intracellular S-adenosylmethionine setpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Role of AGI-24512 in Inducing DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM). In cancer cells, particularly those with methylthioadenosine phosphorylase (MTAP) deletion, this compound triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing the DNA damage response. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on MAT2A inhibitors and targeted cancer therapies.
Introduction
The enzyme methionine adenosyltransferase 2A (MAT2A) catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of cellular methylation reactions. These reactions are critical for the proper functioning of numerous cellular processes, including gene expression, protein function, and DNA repair. In a significant subset of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP), an enzyme involved in the methionine salvage pathway, is deleted. This genetic alteration renders cancer cells highly dependent on the de novo synthesis of SAM by MAT2A, creating a therapeutic vulnerability.
This compound is a small molecule inhibitor that potently and selectively targets MAT2A.[1][2] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, which in turn inhibits the activity of SAM-dependent methyltransferases. One of the most critical downstream effectors of this inhibition is Protein Arginine Methyltransferase 5 (PRMT5). Inhibition of PRMT5 leads to defects in mRNA splicing, resulting in the accumulation of DNA damage and the activation of the DNA damage response (DDR) pathway. This ultimately culminates in cell cycle arrest and apoptosis, particularly in MTAP-deleted cancer cells.[1]
This guide will explore the molecular mechanisms underlying this compound-induced DNA damage response, provide quantitative data on its cellular effects, and detail the experimental protocols necessary to study these phenomena.
Mechanism of Action: From MAT2A Inhibition to DNA Damage
The induction of a DNA damage response by this compound is a multi-step process that begins with the inhibition of MAT2A and culminates in the activation of key DNA damage signaling pathways.
MAT2A Inhibition and SAM Depletion
This compound is a highly potent inhibitor of MAT2A, with an in vitro half-maximal inhibitory concentration (IC50) of 8 nM.[1][2] By binding to MAT2A, this compound prevents the synthesis of SAM. This leads to a dose-dependent decrease in intracellular SAM levels.[1]
Inhibition of PRMT5 and Splicing Defects
The reduction in SAM levels directly impacts the activity of PRMT5, a SAM-dependent enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including components of the spliceosome. The inhibition of PRMT5-mediated methylation disrupts the normal functioning of the spliceosome, leading to widespread mRNA splicing defects.
Induction of DNA Damage and Activation of the DDR
The precise mechanism by which splicing defects lead to DNA damage is an area of active investigation. One hypothesis is that the mis-splicing of transcripts encoding proteins essential for DNA replication and repair leads to the accumulation of DNA lesions. Another possibility is that the altered mRNA processing itself can lead to the formation of R-loops, which are three-stranded nucleic acid structures that can be a source of genomic instability.
Regardless of the initial trigger, the presence of DNA damage activates the DNA damage response (DDR) pathway. A key early event in the DDR is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX.[1] This modification serves as a scaffold for the recruitment of various DNA repair proteins to the site of damage. The accumulation of γH2AX can be readily visualized as distinct nuclear foci by immunofluorescence microscopy.
The DDR is orchestrated by a network of protein kinases, including Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). These kinases phosphorylate a plethora of downstream targets, including the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.
Quantitative Data on the Effects of this compound
The cellular effects of this compound have been quantified in various cancer cell lines, particularly in the context of MTAP deletion. The following tables summarize key quantitative data from published studies.
| Parameter | Cell Line | Genotype | Value | Reference |
| MAT2A Inhibition (IC50) | - | - | 8 nM | [1][2] |
| Anti-proliferative Activity (IC50) | HCT116 | MTAP-deleted | 100 nM | [1] |
| PRMT5-mediated SDMA marks Inhibition (IC50) | HCT116 | MTAP-deleted | 95 nM | [1] |
| SAM Level Reduction (IC50) | HCT116 | MTAP-deleted | 100 nM | [1] |
Table 1: In vitro potency of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary target, MAT2A, as well as its functional effects on cell proliferation, PRMT5 activity, and SAM levels in MTAP-deleted HCT116 cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in inducing a DNA damage response.
Cell Culture and this compound Treatment
-
Cell Lines: HCT116 (human colorectal carcinoma) wild-type and MTAP-deleted isogenic cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound for the desired time (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX, 1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ).
Western Blotting for DNA Damage Response Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the DNA damage response.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-ATM, p-p53, total p53, γH2AX, and a loading control like GAPDH or β-actin) overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Molecular Pathways and Workflows
Diagrams created using the DOT language for Graphviz are provided below to illustrate the key signaling pathways, experimental workflows, and logical relationships described in this guide.
Figure 1: Signaling pathway of this compound-induced DNA damage response.
References
The Interplay of AGI-24512 and PRMT5: A Technical Guide to a Novel Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the compound AGI-24512 and its functional relationship with Protein Arginine Methyltransferase 5 (PRMT5) activity. This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme critical for the production of S-adenosylmethionine (SAM). The inhibition of MAT2A by this compound creates a synthetic lethal environment in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common feature in approximately 15% of all cancers. This synthetic lethality is mediated through the reduction of PRMT5-dependent mRNA splicing and the induction of DNA damage.[1][2] This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological processes.
Mechanism of Action: An Indirect Inhibition of a Key Oncogenic Driver
This compound is not a direct inhibitor of PRMT5. Instead, it targets MAT2A, the enzyme responsible for synthesizing SAM, the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.[3][4] In cancer cells with MTAP deletion, the salvage pathway for methionine is impaired, making them exquisitely dependent on the de novo synthesis of SAM by MAT2A.
By inhibiting MAT2A, this compound leads to a dose-dependent decrease in intracellular SAM levels.[3][4] This reduction in the available SAM pool subsequently curtails the activity of PRMT5, a type II arginine methyltransferase that plays a crucial role in various cellular processes, including mRNA splicing, signal transduction, and the DNA damage response.[1][2] The diminished PRMT5 activity in MTAP-deleted cancer cells treated with this compound results in aberrant mRNA splicing, leading to mitotic defects, DNA damage, and ultimately, cell death.[1][5]
Quantitative Data Summary
The following table summarizes the key in vitro potencies of this compound from various assays.
| Parameter | Description | Cell Line/System | IC50 Value | Reference |
| MAT2A Enzymatic Inhibition | Direct inhibition of MAT2A enzyme activity. | Recombinant Human MAT2A | 8 nM | [3][4][6] |
| PRMT5-mediated SDMA Marks | Inhibition of the symmetric dimethylation of arginine (SDMA) on PRMT5 substrates. | HCT116 MTAP-/- | 95 nM | [3][4] |
| Cell Proliferation (MTAP-deleted) | Inhibition of cancer cell growth. | HCT116 MTAP-/- | 100 nM | [3][4] |
| SAM Level Reduction | Decrease in intracellular S-adenosylmethionine levels. | HCT116 MTAP-null | 100 nM | [3][4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway from MAT2A to PRMT5 and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MAT2A Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
This compound
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., a phosphate-detecting reagent for a colorimetric readout)
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the MAT2A enzyme to each well, excluding the blank controls.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of L-Methionine and ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., inorganic phosphate).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for PRMT5-mediated Symmetric Dimethylarginine (SDMA) Marks
This protocol is used to assess the effect of this compound on the levels of symmetric dimethylation of PRMT5 substrates in whole-cell lysates.
Materials:
-
HCT116 MTAP-/- cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-PRMT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 MTAP-/- cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-PRMT5 and anti-GAPDH antibodies to ensure equal protein loading and to assess total PRMT5 levels.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of MTAP-deleted cancer cells.
Materials:
-
HCT116 MTAP-/- cells
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed HCT116 MTAP-/- cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow
The following diagram outlines the typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound represents a promising therapeutic agent that exploits a specific vulnerability in MTAP-deleted cancers. Its mechanism of action, involving the inhibition of MAT2A and the subsequent reduction of PRMT5 activity, highlights a novel approach to targeting cancer metabolism and epigenetic regulation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and develop this class of targeted therapies.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 6. pubs.acs.org [pubs.acs.org]
The Impact of AGI-24512 on mRNA Splicing and Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2α (MAT2A), the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor in eukaryotic cells. By depleting intracellular SAM levels, this compound exerts significant effects on fundamental cellular processes, including mRNA splicing and gene expression. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the MAT2A-SAM-PRMT5 axis and the downstream consequences for cancer cells, particularly those with methylthioadenosine phosphorylase (MTAP) deletion. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction
The enzyme MAT2A is a key player in cellular metabolism, catalyzing the production of SAM from methionine and ATP. SAM is the primary substrate for all cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, which are critical for regulating gene expression and other cellular functions. In a significant subset of cancers, the gene encoding MTAP is co-deleted with the tumor suppressor gene CDKN2A. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). These cancer cells become exquisitely dependent on MAT2A to maintain sufficient SAM levels for PRMT5 activity, creating a synthetic lethal vulnerability.
This compound was developed to exploit this dependency. As a potent MAT2A inhibitor, it further reduces SAM levels, leading to a more profound inhibition of PRMT5. This triggers a cascade of events, including altered mRNA splicing, DNA damage, and ultimately, cell death in MTAP-deleted cancer cells.
Mechanism of Action
This compound functions as a non-competitive inhibitor with respect to both ATP and L-methionine, binding to an allosteric site at the interface of two MAT2A monomers. This binding stabilizes a conformation of the enzyme that is less efficient at producing SAM. The reduced intracellular SAM concentration directly impacts the activity of SAM-dependent methyltransferases, most notably PRMT5.
PRMT5 is responsible for the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome. The inhibition of PRMT5 due to SAM depletion leads to global changes in mRNA splicing, including the retention of introns in a subset of transcripts. These splicing defects can lead to the production of non-functional proteins, the activation of nonsense-mediated decay pathways, and the induction of DNA damage, ultimately resulting in cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound from various studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| MAT2A Enzymatic Inhibition (IC50) | ~8 nM | Biochemical assay | [1][2] |
| Cell Proliferation Inhibition (IC50) | 100 nM | MTAP-deleted HCT116 cancer cells (96-hour treatment) | [3] |
| SAM Level Reduction (IC50) | 100 nM | HCT116 MTAP-null cells (72-hour treatment) | [1][3] |
| PRMT5-mediated SDMA Marks Inhibition (IC50) | 95 nM | MTAP-/- cells | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits MAT2A, leading to reduced SAM and PRMT5 activity, which impacts splicing and gene expression, causing DNA damage and cell death.
Experimental Workflow for Assessing this compound Activity
References
The Synthetic Lethality of AGI-24512: A Targeted Approach for MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Synthetic lethality has emerged as a powerful strategy in oncology, exploiting tumor-specific vulnerabilities to develop highly targeted therapies. One such vulnerability arises from the co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the CDKN2A tumor suppressor in approximately 15% of all cancers. This event creates a dependency on the enzyme methionine adenosyltransferase 2A (MAT2A). AGI-24512, a potent and selective allosteric inhibitor of MAT2A, leverages this dependency to induce synthetic lethality in MTAP-deleted cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its preclinical efficacy.
Introduction: The Principle of Synthetic Lethality and the MTAP-MAT2A Axis
Synthetic lethality occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. In the context of cancer, this principle can be exploited by targeting a gene that is essential for the survival of cancer cells harboring a specific mutation (e.g., the loss of a tumor suppressor gene), but which is non-essential for normal cells.
The deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, creates a unique metabolic vulnerability in cancer cells. MTAP is a key enzyme in the methionine salvage pathway, and its absence leads to the accumulation of its substrate, methylthioadenosine (MTA). While not directly cytotoxic, the elevated levels of MTA competitively inhibit the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes cancer cells exquisitely dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A. SAM is the universal methyl donor for a vast array of cellular processes, including the PRMT5-mediated methylation of proteins and RNA.
This compound is a small molecule inhibitor that targets MAT2A, thereby disrupting SAM production. In MTAP-deleted cancer cells, the combination of MTA-induced partial PRMT5 inhibition and this compound-mediated reduction in SAM levels leads to a profound suppression of PRMT5 activity. This triggers a cascade of downstream events, including aberrant mRNA splicing, DNA damage, and ultimately, apoptotic cell death, thus demonstrating a potent synthetic lethal effect.
Mechanism of Action of this compound
This compound is an allosteric inhibitor of MAT2A, meaning it binds to a site on the enzyme distinct from the active site. This non-competitive inhibition with respect to ATP and L-methionine leads to a conformational change in the enzyme that hinders the release of the product, SAM.[1][2] The resulting decrease in intracellular SAM levels has profound consequences, particularly in the context of MTAP-deleted cells.
The key steps in the synthetic lethal mechanism of this compound are:
-
Inhibition of MAT2A: this compound potently and selectively inhibits MAT2A, leading to a dose-dependent decrease in intracellular SAM concentrations.[3]
-
Synergistic Inhibition of PRMT5: In MTAP-deleted cells, the accumulated MTA already partially inhibits PRMT5. The this compound-induced reduction in SAM, the methyl-donor substrate for PRMT5, further cripples the enzyme's activity.
-
Disruption of mRNA Splicing: PRMT5 plays a critical role in the methylation of components of the spliceosome. Reduced PRMT5 activity leads to widespread defects in mRNA splicing.
-
Induction of DNA Damage: The precise mechanism is under continued investigation, but the disruption of normal cellular processes, including splicing, is thought to lead to the formation of R-loops and subsequent DNA damage, as evidenced by the increase in γH2AX-positive cells.[3][4]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage and other cellular stresses triggers cell cycle arrest and apoptosis, leading to the selective killing of MTAP-deleted cancer cells.
The signaling pathway illustrating the synthetic lethality of this compound is depicted in the following diagram:
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.
Table 1: In Vitro Potency of this compound
| Target/Process | Cell Line | IC50 | Reference |
| MAT2A Enzyme Activity | - | 8 nM | [3][4] |
| PRMT5-mediated SDMA Marks | MTAP-/- cells | 95 nM | [3] |
| SAM Levels | HCT116 MTAP-null | 100 nM | [3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | MTAP Status | Incubation Time | IC50 | Reference |
| HCT116 | Deleted | 96 hours | 100 nM | [3] |
| HCT116 | Wild-type | - | No significant impact | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture of HCT116 Isogenic Cell Lines
-
Cell Lines: HCT116 MTAP wild-type (WT) and HCT116 MTAP-deleted (-/-) human colorectal carcinoma cell lines.
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cultures reach 70-90% confluency, they are rinsed with Phosphate-Buffered Saline (PBS), detached using 0.25% Trypsin-EDTA, and re-plated at a suitable dilution (e.g., 1:5).
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: HCT116 MTAP WT and -/- cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-1 µM) for 96 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
DNA Damage Analysis (γH2AX Staining)
This protocol describes the immunofluorescent staining of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: HCT116 MTAP-/- cells are grown on coverslips and treated with this compound at a concentration known to induce a response (e.g., 100 nM) for a specified time (e.g., 48 hours).
-
Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope, and the percentage of γH2AX-positive cells or the fluorescence intensity per nucleus is quantified.
PRMT5 Activity Assay
This assay measures the enzymatic activity of PRMT5 by detecting the production of S-adenosylhomocysteine (SAH), the by-product of the methylation reaction.
-
Principle: A competitive fluorescence polarization or TR-FRET-based assay is commonly used, where the generated SAH displaces a fluorescently labeled SAH tracer from an SAH-binding antibody or aptamer, leading to a change in the fluorescence signal.
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl2, DTT, and a PRMT5 substrate (e.g., Histone H2A).
-
Enzyme and Inhibitor: Recombinant PRMT5/MEP50 complex is added to the reaction mixture with or without this compound (to assess its indirect effect on PRMT5 activity in the presence of MTA).
-
Initiation: The reaction is initiated by the addition of SAM.
-
Detection: After a defined incubation period, a detection reagent containing the fluorescent SAH tracer and the binding partner is added.
-
Measurement: The fluorescence polarization or TR-FRET signal is measured using a plate reader.
-
Data Analysis: The signal is converted to the amount of SAH produced, and the inhibitory effect of this compound on PRMT5 activity is determined.
Conclusion and Future Directions
This compound exemplifies a precision medicine approach, effectively targeting a specific vulnerability in MTAP-deleted cancers. Its mechanism of action, centered on the synergistic inhibition of PRMT5 through MAT2A blockade, highlights the intricate interplay of cellular metabolism and epigenetic regulation. The preclinical data strongly support the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.
While this compound itself has shown poor oral bioavailability, the insights gained from its study have been instrumental in the development of orally available MAT2A inhibitors like AG-270, which have advanced into clinical trials.[6][7] Future research will likely focus on further elucidating the downstream consequences of PRMT5 inhibition, identifying biomarkers of response and resistance, and exploring rational combination strategies to enhance the efficacy of MAT2A inhibitors in the clinic. The synthetic lethal approach targeting the MTAP-MAT2A axis holds significant promise for the treatment of a substantial fraction of human cancers.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AGI-24512: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-24512 is a potent and selective small-molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins. In the context of oncology, particularly in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the MAT2A-SAM axis has emerged as a critical metabolic vulnerability. This guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.
Core Pharmacological Properties
This compound is an allosteric, noncompetitive inhibitor of MAT2A.[1] Its binding to an allosteric site on the MAT2A enzyme complex is understood to trap the product, SAM, within the active site, thereby inhibiting its release and subsequent utilization in cellular processes.[2] This mode of action leads to a significant reduction in intracellular SAM levels.[3]
The therapeutic potential of this compound is particularly pronounced in cancers harboring a homozygous deletion of the MTAP gene. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells highly dependent on the MAT2A-driven de novo synthesis of SAM to maintain sufficient PRMT5 activity for essential cellular functions like mRNA splicing. By potently inhibiting MAT2A, this compound creates a synthetic lethal scenario in these cancer cells.[4]
Despite its potent in vitro activity, preclinical studies have indicated that this compound has poor oral absorption and a short half-life in rats, which has led to the development of next-generation MAT2A inhibitors with improved pharmacokinetic profiles.[1][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro activities of this compound.
| Parameter | Value (nM) | Cell Line/System | Reference |
| Enzymatic Activity | |||
| MAT2A IC50 | 8 | Biochemical Assay | [3][6] |
| Cellular Activity | |||
| Anti-proliferative IC50 | 100 | HCT116 (MTAP-/-) | [3] |
| SAM Level Reduction IC50 | 100 | HCT116 (MTAP-/-) | [3] |
| PRMT5 SDMA Marks IC50 | 95 | HCT116 (MTAP-/-) | [3] |
IC50: Half-maximal inhibitory concentration. SDMA: Symmetric dimethylarginine.
| Parameter | Observation | Species | Reference |
| Pharmacokinetics | |||
| Oral Absorption | Poor | Rat | [1][5] |
| Half-life | Short | Rat | [1][5] |
| Human Liver Microsomal Stability | Poor (Extraction Ratio: 0.72) | Human | [2] |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancer
The diagram below illustrates the central role of MAT2A in the methionine cycle and its synthetic lethal interaction with MTAP deletion. Inhibition of MAT2A by this compound leads to a cascade of downstream effects, ultimately resulting in cancer cell death.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for characterizing the pharmacological properties of a MAT2A inhibitor like this compound.
Experimental Protocols
MAT2A Enzymatic Inhibition Assay
This protocol is adapted from commercially available colorimetric MAT2A inhibitor screening assay kits.
Objective: To determine the in vitro inhibitory activity of this compound against the MAT2A enzyme.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
Assay buffer (e.g., 50 mM Tris, 50 mM KCl, 10 mM MgCl2, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add the MAT2A enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of inorganic phosphate generated (a byproduct of the reaction) by adding the phosphate detection reagent.
-
Incubate for an additional 15-20 minutes at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro Cell Proliferation Assay
This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the IC50 value of this compound for cell growth inhibition in MTAP-deleted versus MTAP-wildtype cancer cells.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP+/+ (wildtype) cell lines
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed the HCT116 MTAP-/- and MTAP+/+ cells in separate 96-well plates at an appropriate density (e.g., 1,000-5,000 cells per well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plates for 96 hours in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent of viable cells for each treatment condition relative to the vehicle control and determine the IC50 values for both cell lines.
In Vivo Xenograft Study
This protocol is a representative example for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Objective: To assess the anti-tumor activity of this compound in an MTAP-deleted cancer xenograft model.
Materials:
-
Athymic nude mice (e.g., NU/NU)
-
HCT116 MTAP-/- cells
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose in water)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant HCT116 MTAP-/- cells (e.g., 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle at the desired concentration for dosing.
-
Administer this compound or vehicle to the respective groups of mice via the chosen route (e.g., oral gavage) at a specified dose and schedule (e.g., once or twice daily).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like SAM or SDMA levels).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of MAT2A inhibition, particularly in the context of MTAP-deleted cancers. Its well-characterized in vitro potency and specific mechanism of action provide a solid foundation for further studies into the role of methionine metabolism in cancer. While its pharmacokinetic properties may limit its direct clinical application, the insights gained from this compound have been instrumental in the development of next-generation, orally bioavailable MAT2A inhibitors that are currently undergoing clinical investigation. This guide provides a comprehensive technical overview to support researchers in the design and execution of studies involving this important pharmacological agent.
References
Initial Studies on the Anti-proliferative Effects of AGI-24512: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies on AGI-24512, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). The focus of this document is on the compound's anti-proliferative effects, its mechanism of action, and the experimental methodologies used to elucidate its activity, particularly in the context of MTAP-deleted cancers.
Executive Summary
This compound is an inhibitor of MAT2A with a half-maximal inhibitory concentration (IC50) of 8 nM.[1] It has demonstrated selective anti-proliferative activity against cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4] This synthetic lethal approach is based on the discovery that MTAP-deleted cancer cells have an increased dependency on MAT2A.[4][5] The mechanism of action involves the reduction of intracellular S-adenosylmethionine (SAM) levels, which subsequently inhibits the function of protein arginine methyltransferase 5 (PRMT5).[2][4] This disruption of the MAT2A-SAM-PRMT5 axis leads to impaired mRNA splicing, induction of DNA damage, and ultimately, inhibition of cancer cell growth.[2][6] While a potent in vitro tool, this compound exhibited poor oral absorption and a short half-life in animal models, which led to the development of the optimized, clinical-stage inhibitor, AG-270.[2][7]
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity metrics for this compound from initial studies.
Table 1: In Vitro Enzymatic and Cellular Potency of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| MAT2A Enzymatic Activity | Biochemical Assay | 8 nM | [1][3][8] |
| Cell Proliferation | HCT116 (MTAP-deleted) | ~100 nM | [3][4] |
| SAM Level Reduction | HCT116 (MTAP-null) | 100 nM | [3][8] |
| PRMT5-mediated SDMA Marks | HCT116 (MTAP-/-) | 95 nM | [3] |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric, noncompetitive inhibitor of MAT2A with respect to its substrates, ATP and L-methionine.[8] It binds to a pocket on the MAT2A enzyme, distinct from the active site, and functions by trapping the reaction product, SAM, preventing its release.[8][9] This leads to a dose-dependent decrease in the intracellular concentration of SAM, the universal methyl donor.[3][8]
In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) makes cells particularly vulnerable to SAM depletion. The reduction in SAM levels directly impacts the activity of PRMT5, a key enzyme involved in post-translational modification and mRNA splicing.[2][4] Inhibition of PRMT5 leads to defects in the splicing of specific mRNAs, induction of R-loops, and significant DNA damage, evidenced by the increase in γH2AX, a marker of DNA double-strand breaks.[1][3] This cascade of events culminates in mitotic defects and a potent anti-proliferative effect.[6]
Figure 1. this compound mechanism of action and downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the core experimental protocols used in the evaluation of this compound's anti-proliferative effects.
Cell Proliferation Assay
This assay is used to determine the inhibitory effect of this compound on the growth of cancer cell lines over time.
Protocol:
-
Cell Seeding: HCT116 MTAP-wildtype and MTAP-deleted cells are seeded into 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of stock concentrations. These are then further diluted in cell culture medium to achieve the final desired treatment concentrations (e.g., 0-1 µM), ensuring the final DMSO concentration is ≤ 0.1%.
-
Treatment: The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega) or resazurin-based assays. The luminescence or fluorescence signal, which is proportional to the number of viable cells, is read using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control wells. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Figure 2. Workflow for a typical cell proliferation assay.
Intracellular SAM Level Quantification by LC-MS/MS
This method provides a direct measurement of the target engagement of this compound by quantifying its effect on intracellular SAM levels.
Protocol:
-
Cell Culture and Treatment: HCT116 MTAP-null cells are cultured in 6-well plates and treated with varying concentrations of this compound for a specified time, typically 72 hours.[3]
-
Metabolite Extraction:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell monolayer.
-
The plates are incubated at -80°C for 15 minutes.
-
Cells are scraped and the lysate is collected into microcentrifuge tubes.
-
-
Sample Preparation:
-
The lysates are centrifuged at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.
-
The supernatant containing the metabolites is transferred to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.
-
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for SAM.
-
-
Data Analysis: The peak area for SAM in each sample is integrated. A standard curve is generated using known concentrations of SAM to quantify the absolute levels. The IC50 for SAM reduction is calculated from the dose-response data.
DNA Damage (γH2AX) Immunofluorescence Assay
This assay visualizes and quantifies the induction of DNA double-strand breaks following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: HCT116 MTAP-/- cells are grown on glass coverslips in a multi-well plate and treated with this compound or a vehicle control.
-
Fixation and Permeabilization:
-
After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Cells are then permeabilized with a solution of 0.25% Triton X-100 in PBS to allow antibody access to intracellular targets.
-
-
Blocking and Antibody Incubation:
-
Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX) overnight at 4°C.
-
-
Secondary Antibody and Staining:
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
The coverslips are mounted onto microscope slides.
-
Images are captured using a fluorescence microscope.
-
The number of γH2AX-positive foci per nucleus is quantified using image analysis software (e.g., ImageJ) to determine the extent of DNA damage. A significant increase in γH2AX-positive cells indicates a DNA damage response.[3]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.syr.edu [search.syr.edu]
- 7. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AGI-24512 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-24512 is a potent and specific allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A. This compound has demonstrated anti-proliferative activity in MTAP-deleted cancer cells by reducing SAM levels, which in turn inhibits the function of PRMT5, a key arginine methyltransferase. This leads to defects in mRNA splicing, induction of DNA damage, and ultimately, cell death.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cell culture.
Mechanism of Action
This compound binds to an allosteric pocket of the MAT2A enzyme. This binding event traps the product, SAM, within the active site, leading to enhanced inhibition of the enzyme's function. The resulting depletion of intracellular SAM levels has profound effects on MTAP-deleted cancer cells, which are highly dependent on MAT2A activity. The reduction in SAM availability leads to decreased activity of the SAM-dependent methyltransferase PRMT5, resulting in aberrant mRNA splicing, the formation of R-loops, DNA damage, and cell cycle arrest.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity.
| Parameter | Cell Line | Genotype | IC50 Value | Assay Conditions | Reference |
| Enzymatic Inhibition | - | - | 8 nM | Biochemical assay | [2] |
| Cell Proliferation | HCT116 | MTAP-deleted | ~100 nM | 96-hour incubation | [2] |
| SAM Level Reduction | HCT116 | MTAP-null | ~100 nM | Not specified | [2] |
| PRMT5-mediated SDMA Inhibition | HCT116 | MTAP-deleted | 95 nM | Not specified | [2] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines, particularly those with MTAP deletion.
Materials:
-
This compound (stock solution in DMSO)
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
2. DNA Damage Assessment (γH2AX Immunofluorescence Staining)
This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
This compound
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the γH2AX foci using a fluorescence microscope.
3. Western Blotting for MAT2A and PRMT5 Pathway Markers
This protocol allows for the analysis of protein expression levels of key components in the this compound signaling pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-PRMT5, anti-SDMA, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Workflow for the this compound cell proliferation (MTT) assay.
Caption: Logical relationship of events leading to DNA damage upon this compound treatment.
References
Application Notes and Protocols for AGI-24512 in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AGI-24512 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells highly dependent on MAT2A activity to maintain sufficient SAM levels for essential PRMT5-mediated methylation events. This compound exploits this vulnerability by further reducing SAM levels, leading to a significant inhibition of PRMT5 activity, which in turn disrupts mRNA splicing, induces DNA damage, and ultimately triggers cancer cell death.[1][2][3]
These application notes provide recommended concentrations, detailed protocols for in vitro studies, and an overview of the signaling pathway affected by this compound in cancer cell lines.
Data Presentation
The anti-proliferative activity of this compound is particularly pronounced in cancer cell lines harboring an MTAP deletion. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines.
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) | Assay Duration |
| HCT116 | Colorectal Carcinoma | MTAP-deleted | 100 | 96 hours |
| HCT116 | Colorectal Carcinoma | MTAP-wildtype | >1000 | 96 hours |
Note: The efficacy of this compound is significantly higher in MTAP-deleted cancer cells. Researchers are encouraged to determine the MTAP status of their cell lines of interest prior to experimentation.
Signaling Pathway
This compound inhibits MAT2A, leading to a downstream cascade of events that culminates in cell death, particularly in MTAP-deleted cancer cells. The key steps in this pathway are illustrated below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of PRMT5 and SDMA
This protocol is for detecting changes in PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) in this compound-treated cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatants.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SDMA and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for PRMT5 and the loading control.
-
Immunofluorescence for γH2AX (DNA Damage)
This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
This compound
-
Cancer cell line of interest
-
Glass coverslips in 24-well plates
-
4% paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 30 minutes at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on glass slides using an antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. The number of γH2AX foci per cell can be quantified using image analysis software.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AGI-24512 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-24512 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM). In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A. This compound leverages this vulnerability by reducing SAM levels, which in turn inhibits the activity of Protein Arginine Methyltransferase 5 (PRMT5). This disruption of PRMT5-dependent mRNA splicing leads to DNA damage and ultimately suppresses tumor growth. These application notes provide a detailed experimental protocol for the use of this compound in preclinical xenograft models of MTAP-deleted cancers.
Mechanism of Action
This compound is a non-competitive inhibitor of MAT2A with respect to both ATP and L-methionine, with an IC50 of 8 nM.[1] Its targeted inhibition of MAT2A in MTAP-deleted cancer cells creates a therapeutic window by exploiting the cancer cells' altered metabolism. The resulting decrease in SAM levels leads to a reduction in PRMT5-mediated symmetric dimethylarginine (SDMA) marks, causing alterations in mRNA splicing and inducing a DNA damage response, which collectively inhibit cell proliferation.[1]
Data Presentation
While specific in vivo efficacy data for this compound is limited in publicly available literature, extensive studies have been conducted on its closely related successor compound, AG-270, which is also a potent MAT2A inhibitor. The following table summarizes the in vivo efficacy of AG-270 in xenograft models, which can be considered indicative of the expected activity of this compound.
| Compound | Cell Line | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 (MTAP-null) | Subcutaneous | 200 mg/kg, oral, once daily | 67% | [2] |
| AG-270 | HCT116 (MTAP-/-) | Subcutaneous | 50 mg/kg, oral, once daily | 43% | [3] |
Experimental Protocols
This section provides a detailed methodology for a xenograft study to evaluate the efficacy of this compound.
Cell Line Selection and Culture
-
Cell Line: HCT116 human colorectal carcinoma cells with a homozygous deletion of MTAP (HCT116 MTAP-/-). These cells are commercially available or can be generated using CRISPR-Cas9 gene editing.
-
Culture Conditions: Culture HCT116 MTAP-/- cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Xenograft Implantation
-
Harvest HCT116 MTAP-/- cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Monitor tumor growth regularly using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: this compound has been noted to have poor oral absorption and a short half-life.[4] For in vivo studies, a formulation for intraperitoneal (IP) or oral (PO) administration is required. A suggested formulation for a suspended solution suitable for oral or intraperitoneal injection is as follows:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 2.08 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% Captisol® (SBE-β-CD) in saline and mix thoroughly.[1]
-
-
Dosing:
-
Treatment Group: Administer this compound at a dose of 50-100 mg/kg body weight via oral gavage or intraperitoneal injection once or twice daily. The optimal dose and schedule should be determined in a pilot study.
-
Vehicle Control Group: Administer the vehicle (e.g., 10% DMSO in 20% Captisol® in saline) using the same volume and schedule as the treatment group.
-
Monitoring and Endpoints
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The primary endpoint is tumor growth inhibition. Efficacy can be expressed as the percentage of tumor growth inhibition (%TGI).
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of treatment days), euthanize the mice.
-
Collect tumors for pharmacodynamic analysis, such as measuring SAM levels or assessing downstream markers like SDMA via Western blot or immunohistochemistry.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Experimental Workflow for Xenograft Studies
Caption: Step-by-step workflow for this compound xenograft experiments.
References
AGI-24512 treatment duration for optimal cellular response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AGI-24512, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), in in vitro cellular assays. The provided protocols and data summaries are intended to assist in the design and execution of experiments to investigate the cellular effects of this compound.
Introduction
This compound is a small molecule inhibitor of MAT2A, an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A. This compound treatment in MTAP-deleted cancer cells leads to a reduction in SAM levels, subsequent inhibition of Protein Arginine Methyltransferase 5 (PRMT5), alterations in mRNA splicing, induction of DNA damage, and ultimately, cell death. These notes provide optimal treatment durations and protocols for observing these cellular responses.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity in cellular assays.
Table 1: In Vitro Potency of this compound
| Target/Process | Cell Line | IC50 | Treatment Duration | Reference |
| MAT2A Enzymatic Activity | - | 8 nM | - | [1] |
| Cell Proliferation | HCT116 MTAP-/- | 100 nM | 96 hours | [2] |
| SAM Levels | HCT116 MTAP-null | 100 nM | 72 hours | [1] |
| PRMT5-mediated SDMA marks | MTAP-/- cells | 95 nM | Not Specified | [2] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: this compound inhibits MAT2A, leading to reduced SAM and PRMT5 activity, causing DNA damage and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular response to this compound treatment.
Protocol 1: Cell Proliferation Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 96 hours .
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Protocol 2: Western Blot Analysis for Protein Methylation and DNA Damage Markers
This protocol is to assess the impact of this compound on PRMT5-mediated symmetric dimethylarginine (SDMA) marks and DNA damage markers like γH2AX.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or DMSO for a time course (e.g., 24, 48, 72 hours ).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Immunofluorescence for DNA Damage
This protocol is for visualizing DNA damage foci (γH2AX) in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Coverslips in a 24-well plate
-
This compound
-
DMSO
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat cells with this compound or DMSO for the desired time points (e.g., 24, 48, 72 hours ).
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 4: Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
70% cold ethanol for fixation
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with this compound or DMSO for various time points (e.g., 24, 48, 72 hours ).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for studying the effects of this compound.
Caption: General workflow for assessing cellular responses to this compound treatment.
Note: The optimal treatment duration for each assay may vary depending on the cell line and experimental conditions. It is recommended to perform a time-course experiment to determine the ideal time points for your specific system.
References
Application Notes and Protocols for AGI-24512 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing the MAT2A inhibitor AGI-24512 in combination with other chemotherapy agents. Given that this compound was a precursor to the clinically investigated MAT2A inhibitor AG-270, and both share an identical mechanism of action, data from AG-270 studies are used as a surrogate to inform the therapeutic potential and experimental design for this compound. This document outlines the scientific basis for combination strategies, presents available preclinical data, and offers detailed protocols for in vitro and in vivo studies.
Introduction to this compound and Combination Therapy
This compound is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme for the synthesis of S-adenosylmethionine (SAM).[1][2] SAM is a universal methyl donor for various cellular processes, including protein and nucleic acid methylation. A key rationale for targeting MAT2A is its synthetic lethality in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 15% of all human cancers.[3]
Inhibition of MAT2A by this compound leads to a reduction in SAM levels, which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This disruption of the MAT2A-PRMT5 axis perturbs mRNA splicing and induces DNA damage, leading to cell cycle arrest and apoptosis, particularly in MTAP-deficient cancer cells.[3] The induction of DNA damage and mitotic defects by MAT2A inhibition provides a strong rationale for combining this compound with other cytotoxic agents to achieve synergistic or additive anti-tumor effects.[3]
Combination Strategies and Preclinical Evidence
Preclinical studies, primarily with the closely related compound AG-270, have demonstrated the potential of MAT2A inhibition in combination with several classes of chemotherapy agents.
Combination with Taxanes (Docetaxel and Paclitaxel)
Rationale: MAT2A inhibition has been shown to induce mitotic defects in cancer cells.[4] Taxanes, such as docetaxel and paclitaxel, are anti-mitotic agents that stabilize microtubules, leading to cell cycle arrest and apoptosis. The combination of a MAT2A inhibitor with a taxane is hypothesized to result in a synergistic anti-tumor effect through complementary mechanisms targeting mitosis.
Preclinical Data Summary: Preclinical studies have shown that the combination of the MAT2A inhibitor AG-270 with taxanes results in additive-to-synergistic anti-tumor activity in MTAP-deleted non-small cell lung, pancreatic, and esophageal cancer models.[3][5] In patient-derived xenograft (PDX) models, the combination of AG-270 and docetaxel led to complete tumor regressions in 50% of the models tested.[3][5]
| Cell Line/Model | Combination Agent | Observed Effect | Reference |
| HCT116 MTAP-/- | Taxanes | Increased mitotic defects and DNA damage | [3] |
| NSCLC, Pancreatic, Esophageal Cancer PDX models | Docetaxel, Paclitaxel | Additive-to-synergistic anti-tumor activity | [3][5] |
| Pancreatic Cancer PDX models | Docetaxel | 50% complete tumor regressions | [3][5] |
Combination with Gemcitabine
Rationale: Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to cell death. The DNA damage induced by MAT2A inhibition may sensitize cancer cells to the effects of DNA-damaging agents like gemcitabine.
Preclinical Data Summary: The combination of AG-270 with gemcitabine has demonstrated additive-to-synergistic anti-tumor activity in preclinical patient-derived xenograft models.[3][5]
| Cell Line/Model | Combination Agent | Observed Effect | Reference |
| PDX models | Gemcitabine | Additive-to-synergistic anti-tumor activity | [3][5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its combination with other chemotherapy agents.
Caption: this compound inhibits MAT2A, leading to reduced SAM and PRMT5 activity, causing DNA damage and apoptosis.
Caption: A general workflow for preclinical evaluation of this compound in combination therapy.
Experimental Protocols
In Vitro Drug Combination Synergy Assay (Checkerboard Method)
This protocol outlines the determination of synergy between this compound and a combination agent using a checkerboard assay and calculation of the Combination Index (CI).
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
This compound
-
Combination chemotherapy agent (e.g., docetaxel)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
-
Drug synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound and the combination agent.
-
Checkerboard Setup: Add the drugs to the 96-well plate in a checkerboard format, with varying concentrations of this compound along the rows and the combination agent along the columns. Include wells for single-agent treatments and untreated controls.
-
Incubation: Incubate the plates for a period determined by the cell doubling time (e.g., 72-96 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
In Vivo Patient-Derived Xenograft (PDX) Model Combination Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with another chemotherapy agent in PDX models.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Patient-derived tumor tissue
-
This compound formulated for in vivo administration
-
Combination chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
PDX Model Establishment: Implant tumor fragments from a patient's tumor subcutaneously into immunodeficient mice. Allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer the drugs to the respective groups according to a predetermined dosing schedule and route of administration.
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Analysis: Tumor and plasma samples can be collected to assess target engagement (e.g., by measuring SAM levels or PRMT5 activity markers).
Conclusion
The MAT2A inhibitor this compound, particularly in light of the promising preclinical data for its successor AG-270, holds potential for effective combination therapies in MTAP-deleted cancers. The ability of MAT2A inhibition to induce DNA damage and mitotic defects provides a strong mechanistic basis for synergy with taxanes and DNA-damaging agents like gemcitabine. The provided protocols offer a framework for researchers to further investigate these and other potential combinations, with the ultimate goal of developing more effective treatments for this patient population. It is important to note that while AG-270 data is a valuable guide, dedicated preclinical studies with this compound are necessary to confirm these combination effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Detecting AGI-24512 Effects on MAT2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of AGI-24512, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), on MAT2A protein expression in cultured cells. This compound inhibits the enzymatic activity of MAT2A, leading to a reduction in S-adenosylmethionine (SAM) levels and subsequent downstream effects, including the induction of DNA damage.[1][2][3] Interestingly, studies have shown that inhibition of MAT2A by small molecules can lead to an increase in MAT2A protein levels, suggesting a feedback mechanism.[4][5] This protocol offers a robust method to qualitatively and quantitatively assess these changes in MAT2A protein expression, providing critical insights into the cellular response to this compound treatment.
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of cellular methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and other critical cellular processes. Dysregulation of MAT2A activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.
This compound is a potent inhibitor of MAT2A with an IC50 of 8 nM.[2] It has been shown to be particularly effective in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[6] Inhibition of MAT2A by this compound disrupts cellular methylation and induces a DNA damage response.[1][3] Understanding the on-target effects of this compound, including its impact on the expression of MAT2A itself, is vital for elucidating its mechanism of action and for the development of novel cancer therapeutics. Western blotting is a fundamental and widely used technique to detect and quantify specific proteins in a complex mixture, making it an ideal method for this application.[7]
Signaling Pathway
The inhibition of MAT2A by this compound disrupts the methionine cycle and downstream methylation events. MAT2A converts methionine and ATP into SAM. SAM is the universal methyl donor for methyltransferases, such as PRMT5, which methylates a variety of substrates, including histones and splicing factors, to regulate gene expression and RNA splicing. In MTAP-deleted cancers, cells are particularly dependent on MAT2A for SAM production. This compound, by inhibiting MAT2A, leads to a depletion of SAM, which in turn inhibits PRMT5 activity, leading to splicing defects, DNA damage, and ultimately, cell death.
Figure 1: this compound inhibits MAT2A, disrupting SAM production and downstream methylation.
Experimental Data
Treatment of cancer cells with MAT2A inhibitors has been observed to cause an increase in the total protein levels of MAT2A. This compensatory feedback mechanism is important to consider when evaluating the efficacy of such inhibitors.
| Cell Line | Treatment | MAT2A Protein Level (Fold Change vs. DMSO) | Reference |
| DIPG04 | This compound (10 µM) | ~1.5 - 2.0 | [8] |
| Colorectal Cancer Cell Lines | AG-270 (a similar MAT2A inhibitor) | Increased in all 7 cell lines tested | [5] |
Western Blot Protocol
This protocol is optimized for the detection of MAT2A in whole-cell lysates from cultured cells treated with this compound.
Materials and Reagents
-
Cell Culture: Adherent cancer cell line of interest (e.g., HCT116, DIPG04)
-
This compound: Prepare stock solutions in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-20% precast polyacrylamide gels)
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-MAT2A polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-72927, Proteintech Cat# 55309-1-AP) or Rabbit anti-MAT2A monoclonal antibody (e.g., Cell Signaling Technology #84478).[9][10][11]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody.
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Figure 2: Step-by-step workflow for the Western blot protocol.
Detailed Procedure
1. Cell Culture and Treatment 1.1. Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%). 1.2. Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. 1.3. Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
2. Cell Lysis 2.1. After treatment, place the culture dishes on ice and aspirate the media. 2.2. Wash the cells once with ice-cold PBS. 2.3. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each dish. 2.4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.5. Incubate on ice for 30 minutes with occasional vortexing. 2.6. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. 2.7. Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation 4.1. Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer. 4.2. Add 1/3 volume of 4X Laemmli sample buffer to each lysate. 4.3. Boil the samples at 95-100°C for 5-10 minutes. 4.4. Centrifuge briefly and store at -20°C or proceed to the next step.
5. SDS-PAGE 5.1. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder in one lane. 5.2. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
6. Protein Transfer 6.1. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 6.2. After transfer, briefly wash the membrane with deionized water and then with TBST.
7. Blocking 7.1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
8. Antibody Incubation 8.1. Primary Antibody: Dilute the anti-MAT2A antibody in blocking buffer at the recommended dilution (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. 8.2. Washing: The next day, wash the membrane three times for 10 minutes each with TBST. 8.3. Secondary Antibody: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. 8.4. Washing: Wash the membrane three times for 10 minutes each with TBST.
9. Detection 9.1. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. 9.2. Incubate the membrane with the ECL substrate for the recommended time. 9.3. Capture the chemiluminescent signal using an appropriate imaging system.
10. Stripping and Reprobing for Loading Control (Optional) 10.1. If necessary, the membrane can be stripped of the primary and secondary antibodies and reprobed with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Analysis
Quantify the band intensities of MAT2A and the loading control using image analysis software (e.g., ImageJ). Normalize the MAT2A band intensity to the corresponding loading control band intensity for each sample. Calculate the fold change in MAT2A protein expression in this compound-treated samples relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inactive primary or secondary antibody | Use fresh or properly stored antibodies. Optimize antibody concentration. | |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease inhibitors are always included in the lysis buffer and samples are kept on ice. |
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of changes in MAT2A protein levels in response to treatment with the inhibitor this compound using Western blotting. By following this protocol, researchers can reliably assess the on-target effects of this compound and gain valuable insights into the cellular feedback mechanisms that regulate MAT2A expression. This information is crucial for the continued development and characterization of MAT2A inhibitors as potential cancer therapeutics.
References
- 1. Anti-MAT2A Human Protein Atlas Antibody [atlasantibodies.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAT2A Polyclonal Antibody (PA5-72927) [thermofisher.com]
- 10. MAT2A antibody (55309-1-AP) | Proteintech [ptglab.com]
- 11. MAT2A (E5I7C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Flow Cytometry Analysis Following AGI-24512 Treatment: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a key enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM).[1] Inhibition of MAT2A by this compound leads to a reduction in intracellular SAM levels, which preferentially impacts cancer cells with methylthioadenosine phosphorylase (MTAP) deletion, a common alteration in many cancers.[2][3] This targeted inhibition ultimately results in the induction of DNA damage and cell death.[1] Flow cytometry is an indispensable tool for elucidating the cellular response to this compound treatment. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle, apoptosis, and DNA damage using flow cytometry.
Introduction
This compound is an investigational small molecule inhibitor of MAT2A with a reported IC50 of 8 nM.[1] Its mechanism of action involves binding to an allosteric pocket of the MAT2A enzyme, which stabilizes the enzyme-product complex and inhibits the release of SAM.[4][5] The resulting depletion of the universal methyl donor SAM disrupts various cellular processes, including histone and protein methylation, leading to DNA damage and R-loop formation. Notably, this compound has demonstrated selective anti-proliferative activity in cancer cell lines harboring a homozygous deletion of the MTAP gene.[1][6]
This application note details standardized flow cytometry protocols to quantitatively assess the cellular consequences of this compound treatment. The provided methodologies will enable researchers to characterize the dose-dependent and time-course effects of this compound on cell cycle progression, induction of apoptosis, and the DNA damage response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for its analysis by flow cytometry.
Caption: this compound inhibits MAT2A, leading to reduced SAM and subsequent DNA damage.
Caption: Experimental workflow for flow cytometry analysis after this compound treatment.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the flow cytometry experiments described below.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | |||
| This compound (Low Conc.) | |||
| This compound (Mid Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Table 2: Apoptosis Analysis
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (DMSO) | ||||
| This compound (Low Conc.) | ||||
| This compound (Mid Conc.) | ||||
| This compound (High Conc.) | ||||
| Positive Control |
Table 3: DNA Damage (γH2AX) Analysis
| Treatment Group | % γH2AX Positive Cells | Mean Fluorescence Intensity (MFI) of γH2AX |
| Vehicle Control (DMSO) | ||
| This compound (Low Conc.) | ||
| This compound (Mid Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Utilize a relevant cancer cell line, preferably with a known MTAP deletion status (e.g., HCT116 MTAP-/-) and a corresponding wild-type control.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[7] Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. This compound has been shown to be effective in the 0-1 µM range in vitro.[8] Suggested concentrations for a dose-response experiment are 10 nM, 100 nM, and 1 µM.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO at a concentration equal to that in the highest this compound treatment group).
-
Incubation: Incubate the cells for the desired treatment duration. For time-course experiments, consider time points such as 24, 48, and 72 hours. A 96-hour treatment has been reported to be effective for blocking proliferation.[8]
II. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is adapted from standard methods for cell cycle analysis.[9][10]
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
Collect cells from each treatment group into separate 15 mL conical tubes.
-
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect the PI fluorescence signal in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
III. Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol is based on standard Annexin V/PI staining procedures.[1][4][5]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the FITC channel (e.g., FL1) and PI fluorescence in the PI channel (e.g., FL3).
-
Use unstained, Annexin V only, and PI only stained cells as controls for setting compensation and gates.
-
Generate a dot plot of Annexin V-FITC versus PI to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
IV. Protocol for DNA Damage Analysis using γH2AX Staining
This protocol is based on established methods for intracellular staining of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[11][12][13]
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the cell cycle analysis protocol.
-
Fix the cells in 1% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.
-
-
Washing: Wash the cells twice with PBS containing 1% BSA (staining buffer).
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer containing an anti-γH2AX antibody (e.g., FITC or Alexa Fluor 488 conjugated).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing: Wash the cells twice with staining buffer.
-
Resuspension: Resuspend the cells in 500 µL of PBS for analysis. For simultaneous cell cycle analysis, resuspend in a PI staining solution.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the fluorochrome-conjugated antibody with the appropriate laser (e.g., 488 nm for FITC/Alexa Fluor 488).
-
Collect the fluorescence signal in the corresponding channel.
-
Use an isotype control antibody to set the gate for γH2AX positive cells.
-
Quantify the percentage of γH2AX positive cells and the mean fluorescence intensity.
-
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the cellular effects of the MAT2A inhibitor this compound. By employing these standardized flow cytometry assays, researchers can obtain reliable and reproducible data on cell cycle progression, apoptosis induction, and DNA damage. This information is critical for understanding the mechanism of action of this compound and for its continued development as a potential therapeutic agent.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring SAM Levels in Cells Treated with AGI-24512
Audience: Researchers, scientists, and drug development professionals.
Introduction
AGI-24512 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3] SAM is a universal methyl donor for numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids. The inhibition of MAT2A by this compound leads to a dose-dependent reduction in intracellular SAM levels.[1][4] This application note provides detailed protocols for treating cultured cells with this compound and subsequently measuring the intracellular concentration of SAM using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary downstream effector of SAM depletion by MAT2A inhibition in specific cancer contexts is the protein arginine methyltransferase 5 (PRMT5).[5][6] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5.[7][8] These MTAP-deleted cancer cells become highly dependent on SAM for PRMT5 activity, and therefore, treatment with MAT2A inhibitors like this compound creates a synthetic lethal vulnerability by further reducing PRMT5 function.[6][8] This leads to defects in mRNA splicing, induction of DNA damage, and ultimately, inhibition of cell proliferation.[5]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on SAM production in HCT-116 cells, a commonly used colorectal cancer cell line.
| Cell Line | Compound | Parameter | Value | Reference |
| HCT-116 (MTAP-null) | This compound | IC50 for SAM production | 100 nM | [1][4] |
| HCT-116 (MTAP-null) | This compound | IC50 for anti-proliferation | 100 nM | [1] |
| HCT-116 | This compound | IC50 for SAM production | 103 nM | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Workflow
The following diagram outlines the general workflow for measuring SAM levels in cells treated with this compound.
References
- 1. ideayabio.com [ideayabio.com]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming AGI-24512 Poor Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of the MAT2A inhibitor, AGI-24512, in animal models. The information provided is intended to guide experimental design and problem-solving for scientists in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing very low systemic exposure of this compound after oral administration in our rat model. What is the likely cause?
A1: Initial pharmacokinetic assessments of this compound have indicated poor oral absorption and a short half-life in rats.[1][2][3][4] This is primarily attributed to poor liver microsomal stability.[1][2] The piperidine ring within the this compound structure has been identified as a key site of metabolism, leading to rapid clearance and consequently, low oral bioavailability.[1][2]
Q2: What are the primary strategies to overcome the poor oral bioavailability of this compound?
A2: There are two main avenues to address this issue:
-
Formulation Strategies: Modifying the drug formulation can enhance its solubility and absorption, protecting it from premature metabolism.
-
Medicinal Chemistry Approaches: Structurally modifying the this compound molecule can improve its metabolic stability.
Q3: Which formulation strategies should we consider for this compound?
A3: For compounds with poor solubility and/or high first-pass metabolism like this compound, several formulation strategies can be explored:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by dissolving the compound in a mixture of oils and surfactants, which forms a microemulsion in the gastrointestinal tract.
-
Co-administration with Bioavailability Enhancers: Piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of various drugs by potentially altering membrane lipid dynamics and inhibiting metabolic enzymes.[5][6]
Q4: What medicinal chemistry approaches can be taken to improve the metabolic stability of this compound?
A4: Given that the piperidine ring is a metabolic hotspot, the following strategies can be employed:
-
Blocking Sites of Metabolism: Introducing inert chemical groups (e.g., fluorine or a methyl group) at or near the site of metabolism on the piperidine ring can sterically hinder enzyme access and improve stability.[7]
-
Bioisosteric Replacement: Replacing the piperidine ring with a less metabolically susceptible heterocyclic ring can be an effective strategy.[8][9] For instance, azaspiro[3.3]heptane has been proposed as a piperidine bioisostere with potentially improved metabolic stability.[10][11]
-
Deuteration: Replacing hydrogen atoms with deuterium at the metabolically labile positions on the piperidine ring can slow the rate of metabolism due to the kinetic isotope effect.[7]
Troubleshooting Guides
Issue: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability despite good aqueous solubility.
-
Short in vivo half-life after oral administration compared to intravenous administration.
-
High clearance observed in liver microsomal stability assays.
Troubleshooting Steps:
-
Confirm Metabolic Liability: Conduct in vitro metabolism studies using rat liver microsomes or hepatocytes to confirm the high metabolic turnover of this compound.
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites and confirm that the piperidine ring is the primary site of modification.
-
Explore Formulation Strategies to Bypass or Saturate Metabolism:
-
Investigate high-dose oral administration to potentially saturate the metabolic enzymes.
-
Consider alternative routes of administration that bypass the liver, such as subcutaneous (SC) or intraperitoneal (IP) injections, for preclinical efficacy studies where oral administration is not a primary objective.
-
-
Implement Medicinal Chemistry Modifications:
-
Synthesize analogues of this compound with modifications to the piperidine ring as described in the FAQs.
-
Screen these new analogues for improved metabolic stability in vitro.
-
Data Presentation
The following table provides a template for summarizing pharmacokinetic data from animal studies. While specific data for this compound is not publicly available, researchers should aim to collect and present their data in a similar format to facilitate comparison between different formulations or molecular analogues.
| Formulation/Analogue | Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| This compound (Standard Suspension) | Rat | 10 | p.o. | Data | Data | Data | Data |
| This compound (Standard Solution) | Rat | 2 | i.v. | Data | Data | Data | N/A |
| This compound in SEDDS | Rat | 10 | p.o. | Data | Data | Data | Data |
| This compound Analogue (Blocked Metabolism) | Rat | 10 | p.o. | Data | Data | Data | Data |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; p.o.: oral; i.v.: intravenous.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound or its analogues after oral and intravenous administration in rats.
Materials:
-
This compound or analogue
-
Vehicle for oral and intravenous formulations (e.g., saline, PEG400/water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV): Administer this compound solution via the tail vein at a dose of 2 mg/kg.
-
Oral (PO): Administer this compound suspension or solution via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
IV: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to potentially improve its solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP, HPMC)
-
Organic solvent (e.g., methanol, acetone)
-
Spray dryer
Methodology:
-
Solution Preparation: Dissolve this compound and the chosen polymer in the organic solvent to form a clear solution. The ratio of drug to polymer should be optimized (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying:
-
Set the inlet temperature, feed rate, and atomization pressure of the spray dryer. These parameters will need to be optimized based on the solvent and polymer system.
-
Spray the solution into the drying chamber. The rapid evaporation of the solvent will result in the formation of solid particles.
-
-
Powder Collection: Collect the resulting powder from the cyclone and collection vessel.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion (absence of a melting peak).
-
Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity.
-
Dissolution Testing: To compare the dissolution rate of the ASD to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Visualizations
Caption: The challenge of this compound's oral bioavailability.
Caption: Strategies to enhance this compound's oral bioavailability.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 6. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
AGI-24512 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of AGI-24512 in long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Decreased compound efficacy over time in cell culture | Degradation of this compound in media at 37°C. | Prepare fresh working solutions from a frozen DMSO stock for each medium change. Avoid storing the compound in aqueous solutions for extended periods. |
| Adsorption to plasticware. | Use low-protein-binding plates and tubes. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help. | |
| Metabolic inactivation by cells. | In long-term cultures, consider replenishing the compound more frequently. Assess the metabolic stability of this compound in your specific cell line if significant efficacy loss is observed. | |
| Inconsistent results between experiments | Variability in stock solution preparation. | Ensure complete dissolution of the compound in DMSO. Use fresh, high-quality DMSO as it can absorb moisture, which may reduce solubility.[1] |
| Freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Improper storage. | Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] | |
| Precipitation of the compound in aqueous media | Poor solubility in the final working concentration. | Ensure the final concentration of DMSO is sufficient to maintain solubility, but not high enough to cause cellular toxicity. If precipitation occurs, sonication or gentle warming may help dissolve the compound. For in vivo preparations, specific formulations with PEG300 and Tween-80 are recommended and should be prepared fresh.[1][2] |
| Poor in vivo efficacy | This compound has poor oral absorption and a short half-life in rats.[2][3][4] | Consider alternative routes of administration, such as intraperitoneal injection. More frequent dosing may be required to maintain effective concentrations. The piperidine ring of this compound is a primary site of metabolic activity, contributing to its poor stability in vivo.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), with an IC50 of 8 nM.[1][2] It functions noncompetitively with respect to ATP and L-methionine.[4] By binding to an allosteric site, this compound traps the reaction product, S-adenosylmethionine (SAM), within the enzyme's active site, thereby inhibiting its release.[3][5] This leads to a reduction in cellular SAM levels, which in turn inhibits the activity of PRMT5, an enzyme involved in mRNA splicing and DNA damage repair.[6] The inhibition of the MAT2A-PRMT5 axis ultimately leads to DNA damage and has an anti-proliferative effect, particularly in cancer cells with an MTAP gene deletion.[2][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[2] To avoid degradation due to multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is soluble in DMSO up to 80 mg/mL.[1] For cell-based assays, prepare a concentrated stock solution in fresh, anhydrous DMSO. This stock can then be diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is not toxic to the cells (typically <0.5%).
Q4: Are there known issues with this compound stability in aqueous solutions?
A4: While specific data on long-term stability in aqueous media is limited, it is a common characteristic of small molecule inhibitors to be less stable in aqueous solutions compared to DMSO stocks. For long-term experiments, it is best practice to prepare fresh dilutions in aqueous media from a DMSO stock immediately before use. For in vivo studies, it is recommended to use freshly prepared formulations.[2]
Q5: What is the known metabolic stability of this compound?
A5: In vitro studies in mouse and human liver microsomes have shown that this compound has poor metabolic stability.[3][4] The piperidine ring has been identified as a primary site of oxidative metabolism.[3][4] This contributes to its short half-life and poor oral absorption in animal models.[2][3][4]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 80 mg/mL.[1]
-
Verification: Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months.[2]
General Protocol for Cell-Based Proliferation Assay
-
Cell Plating: Seed cells in 96-well plates at a density appropriate for the cell line and duration of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: On the day of treatment, thaw an aliquot of the this compound DMSO stock. Prepare serial dilutions of the stock in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 96 hours).[2] For long-term experiments, the medium should be replaced with freshly prepared compound dilutions at regular intervals (e.g., every 48-72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as an MTT or resazurin-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in AGI-24512 assays
Welcome to the technical support center for AGI-24512, a potent and selective inhibitor of the MEK1/2 kinases. This resource provides troubleshooting guidance and detailed protocols to help you achieve consistent and reliable results in your cellular and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between replicate wells in my cell viability assay?
High variability can obscure the true effect of this compound. The issue often stems from technical inconsistencies during assay setup. Common causes include uneven cell seeding, edge effects in the microplate, and improper reagent mixing.[1][2] To systematically address this, it's crucial to review your workflow from cell plating to final measurements.
Q2: My IC50 value for this compound is significantly higher in my cell-based assay compared to the biochemical assay. What's causing this discrepancy?
This is a common observation in drug discovery. A compound's potency in a cell-free enzymatic assay often differs from its potency in a cellular context.[3][4] Factors such as cell membrane permeability, intracellular ATP concentrations competing with the inhibitor, and the presence of cellular drug transporters can all contribute to a rightward shift in the dose-response curve.[1]
Q3: I am not observing the expected decrease in phosphorylated ERK (p-ERK) in my Western blot after this compound treatment. What should I check?
A lack of downstream target modulation can be due to issues with the compound, the cells, or the Western blot technique itself.[5][6][7] Potential causes range from low protein expression and inactive antibodies to unsuccessful protein transfer.[5][6][7][8] A systematic check of each step in the experimental workflow is necessary to pinpoint the problem.[5][6][7]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Inconsistent results in cell viability assays (e.g., MTS, MTT, CellTiter-Glo®) are a frequent challenge. Follow this workflow to diagnose and resolve the source of variability.
Caption: Troubleshooting workflow for high variability in cell-based assays.
Key Considerations & Quantitative Data:
-
Cell Seeding Density: Optimal seeding density is critical for assay performance and varies by cell line.[9][10] Seeding too sparsely or too densely can lead to inconsistent results.
Cell Line Recommended Seeding Density (cells/well in 96-well plate) HeLa 5,000 - 15,000 A549 8,000 - 20,000 | MCF7 | 10,000 - 25,000 |
-
Edge Effects: Evaporation in the outer wells of a plate can concentrate media components and the test compound, altering cell growth.[1][2] To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data points.[1][2]
-
Cell Passage Number: Use cells within a consistent, low passage number range (e.g., passages 5-20) to avoid phenotypic drift that can alter drug response.[2][11][12]
Issue 2: Discrepancy Between Biochemical and Cellular IC50
A higher IC50 value in cellular assays is expected but should be understood. Several biological factors can reduce the apparent potency of this compound in a cellular environment.
Caption: Factors contributing to higher IC50 values in cellular assays.
Recommended Assay Conditions:
To ensure consistency, standardize assay parameters.
| Parameter | Recommendation | Rationale |
| Serum Concentration | Use a consistent percentage (e.g., 10%) or test in serum-free media. | Serum proteins can bind to the compound, reducing its effective concentration. |
| Incubation Time | 48-72 hours is typical for proliferation assays.[13] | Allows sufficient time for the compound to exert its anti-proliferative effect. |
| Solvent Control | Ensure final DMSO concentration is consistent across all wells, typically ≤0.5%.[1] | High concentrations of DMSO can be cytotoxic and confound results. |
| ATP Concentration | Be aware that intracellular ATP (mM range) is much higher than in most biochemical assays (µM range).[1] | High ATP levels can outcompete ATP-competitive inhibitors like this compound, increasing the apparent IC50. |
Issue 3: No Downstream Effect in Western Blot
If this compound treatment does not reduce p-ERK levels, a systematic review of the signaling pathway and the Western blot workflow is required.
This compound Mechanism of Action:
Caption: this compound inhibits MEK1/2, blocking ERK phosphorylation.
Troubleshooting the Western Blot Workflow:
If the upstream pathway is active and the compound is potent, the issue may lie in the Western blot procedure.
-
Sample Preparation: Ensure protease and phosphatase inhibitors are included in the lysis buffer to protect the target proteins from degradation.[5][7][8]
-
Protein Quantification: Accurately quantify protein concentration (e.g., via BCA assay) and load equal amounts (20-30 µg is standard) for each sample.[8]
-
Antibody Quality: The primary antibodies for p-ERK and total ERK may have lost activity.[6][14] Test them using a known positive control lysate.[6][7][8] Titrate antibody concentrations to find the optimal dilution.[6][7][14]
-
Protein Transfer: Verify successful transfer from the gel to the membrane using a stain like Ponceau S.[5][7] Air bubbles between the gel and membrane can block transfer.[6]
-
Blocking: Over-blocking can sometimes mask the epitope.[7] While 5% non-fat milk or BSA is standard, you may need to optimize the blocking agent and time.[7][8]
Key Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol outlines a method for determining the effect of this compound on cell proliferation using a colorimetric MTS assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.[13]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[15]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol details the detection of changes in ERK phosphorylation following treatment with this compound.
-
Cell Culture and Treatment: Seed 1x10⁶ cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[8][14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. youtube.com [youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AGI-24512 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AGI-24512. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), with an IC50 of 8 nM.[1][2] It functions as a noncompetitive inhibitor with respect to both ATP and L-methionine.[3] The primary on-target effect of this compound is the reduction of S-adenosylmethionine (SAM) levels in cells. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, this reduction in SAM leads to decreased activity of protein arginine methyltransferase 5 (PRMT5), resulting in perturbations in mRNA splicing, DNA damage, and ultimately, an anti-proliferative effect.[1][4][5]
Q2: Has this compound been profiled for off-target activities?
While a specific off-target screening panel for this compound is not publicly available, a closely related and more advanced successor compound, AG-270, has undergone extensive safety pharmacology profiling. For AG-270, no significant off-target activities were observed in a standard battery of in vitro assays, including the Eurofins Discovery 95 biochemical screen, hERG, CYP450, PXR, and Ames tests.[3] This suggests that this compound is also likely to have a clean off-target profile.
Q3: What specific off-target liabilities were identified for the related compound AG-270?
The only off-target liabilities identified for AG-270 were weak inhibition of UGT1A1 (IC50 of 1.1 μM) and the hepatocyte transporter OATP1B1 (IC50 of 2.1 μM).[3] These values are significantly higher than the on-target IC50 for MAT2A, indicating a wide therapeutic window.
Q4: I am observing unexpected effects in my cell-based assays with this compound. What could be the cause?
If you are observing unexpected cellular phenotypes, consider the following:
-
On-target effects in a novel context: The inhibition of MAT2A and subsequent reduction in SAM can have wide-ranging effects on cellular processes beyond the established anti-proliferative effects in MTAP-deleted cells. SAM is a universal methyl donor, and its depletion can impact numerous methylation reactions critical for various cellular functions.
-
Cell line specific sensitivities: The genetic and epigenetic background of your cell line could influence its sensitivity to MAT2A inhibition.
-
Experimental conditions: Ensure that the compound is fully solubilized and that the final concentration of the vehicle (e.g., DMSO) is not causing cellular stress.
Q5: What are the known pharmacokinetic properties of this compound?
Initial studies in rats indicated that this compound has poor oral absorption and a short half-life.[3] This is an important consideration for the design of in vivo experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Compound degradation or precipitation. | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization in a suitable solvent like DMSO. |
| Unexpected cytotoxicity in wild-type MTAP cells | High concentrations of this compound or vehicle. | Perform a dose-response curve to determine the optimal concentration. Include a vehicle-only control to assess the effect of the solvent. |
| Lack of efficacy in an MTAP-deleted cell line | Incorrect cell line characterization or acquired resistance. | Verify the MTAP deletion status of your cell line. Consider sequencing the MAT2A gene in resistant clones to check for mutations. |
Quantitative Data Summary
On-Target Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| MAT2A Enzymatic IC50 | 8 nM | Biochemical Assay | [1][2] |
| Cellular SAM Reduction IC50 | 100 nM | HCT116 MTAP-null cells | [1][3] |
| Anti-proliferative IC50 | 100 nM | HCT116 MTAP-deleted cells | [1] |
| PRMT5-mediated SDMA Marks Inhibition IC50 | 95 nM | MTAP-/- cells | [1] |
Potential Off-Target Activity (Inferred from AG-270)
| Target | IC50 | Assay Type | Reference |
| UGT1A1 | 1.1 µM | Biochemical Assay | [3] |
| OATP1B1 | 2.1 µM | Transporter Assay | [3] |
Experimental Protocols
Detailed methodologies for key off-target liability assays are provided below as a reference for researchers designing their own studies or interpreting data from contract research organizations.
1. Eurofins SafetyScreen44 Panel
This is a broad panel of 44 targets designed to identify potential off-target interactions early in drug development. The assays are typically radioligand binding assays or enzymatic assays.
-
Principle: To measure the ability of the test compound to displace a radiolabeled ligand from a specific receptor or to inhibit the activity of a specific enzyme.
-
General Protocol:
-
Prepare a series of dilutions of this compound.
-
Incubate the test compound with the receptor/enzyme preparation and a specific radiolabeled ligand/substrate.
-
After reaching equilibrium, separate the bound from the free radioligand/product (e.g., via filtration).
-
Quantify the amount of radioactivity bound to the receptor/enzyme using a scintillation counter.
-
Calculate the percentage of inhibition of binding/enzyme activity at each concentration of this compound and determine the IC50 value if significant inhibition is observed.
-
2. hERG (human Ether-à-go-go-Related Gene) Safety Assay
This assay is critical for assessing the risk of drug-induced cardiac arrhythmias (QT prolongation).
-
Principle: To measure the effect of this compound on the potassium current flowing through the hERG channel, typically using automated patch-clamp electrophysiology.
-
General Protocol:
-
Culture cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Use an automated patch-clamp system to establish a whole-cell recording from a single cell.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cell with a vehicle control solution to establish a baseline current.
-
Apply increasing concentrations of this compound and record the corresponding hERG current.
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value.
-
3. Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential for drug-drug interactions by assessing the inhibition of major drug-metabolizing enzymes.
-
Principle: To measure the effect of this compound on the activity of the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes and isoform-specific substrates.
-
General Protocol:
-
Incubate human liver microsomes with a specific CYP isoform substrate and a NADPH regenerating system.
-
Add this compound at various concentrations.
-
After a set incubation time, stop the reaction (e.g., with acetonitrile).
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percentage of inhibition of metabolite formation at each concentration of this compound and determine the IC50 value.
-
4. Pregnane X Receptor (PXR) Activation Assay
This assay assesses the potential for this compound to induce the expression of drug-metabolizing enzymes through the activation of the PXR nuclear receptor.
-
Principle: To measure the activation of PXR by this compound in a cell-based reporter gene assay.
-
General Protocol:
-
Use a cell line (e.g., HepG2) stably transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter.
-
Treat the cells with various concentrations of this compound. A known PXR activator (e.g., rifampicin) is used as a positive control.
-
After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value if significant activation is observed.
-
5. Ames Test (Bacterial Reverse Mutation Assay)
This is a widely used test to assess the mutagenic potential of a compound.
-
Principle: To measure the ability of this compound to induce mutations that revert a mutation in a bacterial strain, allowing it to grow on a medium lacking a specific amino acid.
-
General Protocol:
-
Use several strains of Salmonella typhimurium and/or Escherichia coli with known mutations in the histidine or tryptophan operon.
-
Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies and compare it to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertants indicates mutagenic potential.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target profiling.
References
How to optimize AGI-24512 dosage for in vivo efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AGI-24512, a potent MAT2A inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the dosage of this compound for in vivo efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, particularly focusing on its known challenges of poor oral bioavailability and short half-life.
Issue 1: Suboptimal or Lack of In Vivo Efficacy
-
Question: We are not observing the expected anti-tumor effects in our in vivo model after administering this compound. What are the potential causes and how can we troubleshoot this?
-
Answer: Suboptimal in vivo efficacy of this compound can stem from several factors, primarily related to its challenging pharmacokinetic properties. Here’s a step-by-step guide to address this issue:
-
Potential Cause 1: Inadequate Drug Exposure due to Poor Bioavailability. this compound is known to have poor oral absorption.[1][2] If administered orally, the compound may not be reaching sufficient concentrations in the plasma to exert its therapeutic effect.
-
Solution:
-
Switch to an alternative administration route: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and ensure more direct entry into systemic circulation.
-
Optimize formulation: Ensure this compound is fully solubilized. Refer to the Experimental Protocols section for recommended formulations. A poorly dissolved compound will have minimal absorption.
-
-
-
Potential Cause 2: Insufficient Target Engagement due to Short Half-Life. this compound has a short half-life in vivo.[1][2] This means the compound is cleared from the body rapidly, and a single daily dose may not be enough to maintain a therapeutic concentration at the tumor site.
-
Solution:
-
Increase dosing frequency: Instead of a single daily dose (QD), consider a twice-daily (BID) or even more frequent dosing schedule. This can help maintain a more stable plasma concentration.
-
Conduct a pharmacokinetic (PK) study: If resources allow, a pilot PK study to measure the plasma concentration of this compound over time in your animal model can provide valuable data to design an optimal dosing regimen.
-
-
-
Potential Cause 3: Sub-therapeutic Dosage. The initial dose selected may be too low to achieve the necessary level of MAT2A inhibition for anti-tumor activity.
-
Solution:
-
Perform a dose-escalation study: A systematic dose-ranging study is highly recommended to identify the maximum tolerated dose (MTD) and the optimal effective dose. Refer to the Experimental Protocols section for a detailed guide on conducting such a study.
-
-
-
Issue 2: High Variability in Experimental Results
-
Question: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What could be causing this and how can we improve consistency?
-
Answer: High inter-animal variability is often linked to inconsistencies in drug formulation and administration, especially for compounds with poor solubility like this compound.
-
Potential Cause 1: Inconsistent Formulation. If this compound is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose.
-
Solution:
-
Ensure complete solubilization: Use the recommended formulation protocols and ensure the solution is clear before administration.
-
Prepare fresh daily: Due to potential stability issues in solution, it is recommended to prepare the dosing formulation fresh each day.[3]
-
Vortex before each injection: If using a suspension, vortex the solution immediately before drawing it into the syringe for each animal to ensure a uniform mixture.
-
-
-
Potential Cause 2: Inaccurate Dosing. Small errors in injection volume can lead to significant differences in the administered dose, especially in small animals like mice.
-
Solution:
-
Calibrate pipettes and syringes regularly.
-
Use appropriate syringe sizes to ensure accurate volume measurement.
-
Ensure proper injection technique to minimize leakage from the injection site.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), with an in vitro IC50 of approximately 8 nM.[1][3] MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells. By inhibiting MAT2A, this compound depletes intracellular SAM levels. This is particularly effective in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. These MTAP-deleted cancer cells are highly dependent on MAT2A activity, and its inhibition leads to a synthetic lethal effect, causing DNA damage and blocking cell proliferation.[3]
Q2: What is a good starting dose for an in vivo efficacy study with this compound?
A: Due to the limited publicly available in vivo data for this compound, a definitive starting dose cannot be provided. The optimal dose will depend on the animal model, tumor type, and administration route. However, a systematic approach is recommended:
-
Literature Review: While specific data for this compound is scarce, reviewing studies on other MAT2A inhibitors, such as AG-270, can provide a general idea of the dose ranges used for this class of compounds.
-
In Vitro to In Vivo Extrapolation: As a starting point, consider the in vitro IC50 of this compound for your cancer cell line of interest. While not a direct conversion, this can help in estimating a dose range for initial in vivo testing.
-
Dose-Ranging Study: It is highly recommended to conduct a pilot dose-ranging or maximum tolerated dose (MTD) study before initiating a large-scale efficacy experiment. A suggested protocol for this is provided in the Experimental Protocols section.
Q3: What is the best way to formulate this compound for in vivo administration?
A: this compound has poor aqueous solubility. Therefore, a suitable vehicle is required to achieve a homogenous solution or suspension for in vivo dosing. Several formulations can be considered, depending on the administration route:
-
For Intraperitoneal (IP) or Oral (PO) Administration:
-
For Intravenous (IV) Administration:
-
A solution in a mixture of DMSO, PEG300, Tween-80, and Saline: A common formulation involves dissolving this compound in a small amount of DMSO, followed by dilution with PEG300, Tween-80, and saline.[3]
-
Detailed preparation steps for these formulations are provided in the Experimental Protocols section.
Data Presentation
Table 1: In Vitro Activity and Formulation Summary for this compound
| Parameter | Value | Reference |
| Target | MAT2A | [1][3] |
| Enzymatic IC50 | 8 nM | [1][3] |
| Cellular IC50 (HCT116 MTAP-/-) | 100 nM | [3] |
| Cellular IC50 (PRMT5-mediated SDMA marks) | 95 nM | [3] |
| Formulation 1 (IP/PO) | Suspension in 20% SBE-β-CD in Saline | [3] |
| Formulation 2 (IP/PO) | Solution in Corn Oil | [3] |
| Formulation 3 (IV) | Solution in DMSO, PEG300, Tween-80, Saline | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulations for In Vivo Administration
A. Formulation for IP/PO Administration (Suspension)
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of Captisol® (SBE-β-CD) in sterile saline.
-
For a final concentration of 2.08 mg/mL, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily and vortex before each administration.
B. Formulation for IV Administration (Clear Solution)
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Mix thoroughly. The final solution should be clear. Prepare fresh daily.
Protocol 2: Dose-Ranging and Efficacy Study for this compound in a Xenograft Model
-
Cell Implantation: Implant MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume and body weight 2-3 times per week.
-
Animal Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups (n=8-10 mice per group).
-
Dose-Ranging Phase:
-
Administer this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg) via the chosen route (e.g., IP, BID).
-
Include a vehicle control group.
-
Monitor animals daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The highest dose that does not cause significant toxicity is the Maximum Tolerated Dose (MTD).
-
-
Efficacy Phase:
-
Based on the MTD, select one or two dose levels for the full efficacy study.
-
Administer this compound or vehicle to the respective groups for a predetermined period (e.g., 21-28 days).
-
Continue to monitor tumor volume and body weight.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure final tumor weights.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Collect plasma and tumor tissue for pharmacokinetic and pharmacodynamic (e.g., SAM levels) analysis, if applicable.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting decision tree for this compound in vivo studies.
References
Managing the short half-life of AGI-24512 in experimental design
Welcome to the technical support center for AGI-24512. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the experimental challenges associated with the short half-life of this potent MAT2A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), with an IC50 of 8 nM.[1][2] In normal cells, MAT2A is a key enzyme that produces S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the arginine methyltransferase PRMT5. This compound exerts its synthetic lethal effect in these MTAP-deleted cancers by reducing the cellular levels of SAM. This further inhibits PRMT5 activity, leading to disruptions in mRNA splicing, increased DNA damage, and ultimately, cell cycle arrest and apoptosis.
Q2: What is the half-life of this compound and why is it a critical factor in experimental design?
A2: this compound has a demonstrated short half-life and poor oral absorption in rats.[1][3] Its metabolic instability is largely attributed to its piperidine ring.[3] A key indicator of its in vitro instability is its human microsomal extraction ratio of 0.72, which suggests rapid metabolism in liver microsomes.[3] This short half-life is a critical consideration for in vitro experiments, as the compound concentration can decrease significantly over the course of an assay, potentially leading to underestimation of its potency or inconsistent results.
Q3: How should I handle and store this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions should be prepared in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Q4: In which cancer cell lines is this compound expected to be most effective?
A4: this compound is most effective in cancer cell lines that have a homozygous deletion of the MTAP gene. This genetic alteration is found in approximately 15% of all human cancers. The anti-proliferative activity of this compound has been demonstrated in MTAP-deleted HCT116 cancer cells.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected results in cell-based assays (e.g., cell viability, proliferation). | Short half-life of this compound: The compound may be degrading in the cell culture medium over the incubation period, leading to a decrease in the effective concentration. | 1. Replenish the compound: For long-term assays (>24 hours), it is recommended to replace the medium with freshly prepared this compound-containing medium every 24 hours. 2. Use a higher initial concentration: While not ideal, a higher starting concentration may compensate for degradation over shorter time points. This should be empirically determined. 3. Reduce incubation time: If the experimental design allows, use shorter incubation times to minimize the impact of compound degradation. |
| High variability between replicate wells or experiments. | Inconsistent compound concentration: Due to its instability, minor differences in handling or incubation times can lead to significant variations in the active concentration of this compound. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. Standardize incubation times: Ensure that all plates and wells are treated for the exact same duration. 3. Ensure homogenous mixing: When adding the compound to the medium, ensure it is thoroughly mixed before adding to the cells. |
| No significant effect on downstream markers (e.g., PRMT5 methylation, DNA damage) despite observing an anti-proliferative effect. | Delayed downstream effects: The impact on downstream signaling pathways may require a longer exposure to the inhibitor than is needed to affect cell proliferation. Compound degradation: The concentration of this compound may be falling below the threshold required to modulate the target pathway over time. | 1. Time-course experiment: Perform a time-course experiment to determine the optimal time point for observing changes in the desired downstream markers. 2. Compound replenishment: For longer time-course experiments, replenish the this compound-containing medium every 24 hours to maintain a sufficient concentration. |
| Unexpected cytotoxicity in MTAP-wildtype cell lines. | Off-target effects at high concentrations: At very high concentrations, this compound may exhibit off-target effects that are independent of the MTAP-deleted synthetic lethal mechanism. | 1. Titrate the concentration: Determine the IC50 of this compound in both MTAP-deleted and MTAP-wildtype cell lines to identify a therapeutic window where the effect is specific to the MTAP-deleted cells. 2. Use appropriate controls: Always include MTAP-wildtype cell lines as negative controls in your experiments. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| MAT2A Inhibition (IC50) | - | 8 nM | [1][2] |
| Anti-proliferative Activity (IC50) | HCT116 (MTAP-deleted) | 100 nM | [1] |
| PRMT5-mediated SDMA Marks Inhibition (IC50) | MTAP-/- cells | 95 nM | [1] |
| SAM Level Reduction (IC50) | HCT116 (MTAP-null) | 100 nM | [1] |
| Human Microsomal Extraction Ratio | - | 0.72 | [3] |
Experimental Protocols
Cell Viability Assay (MTT-based) with this compound
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cells, with special considerations for its short half-life.
Materials:
-
This compound
-
MTAP-deleted and MTAP-wildtype cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Immediately before use, perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Compound Replenishment (for incubation > 24 hours): For longer incubation periods (e.g., 48, 72, or 96 hours), carefully aspirate the medium every 24 hours and replace it with 100 µL of freshly prepared this compound-containing medium at the same concentration.
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of DNA Damage Markers (γH2AX)
This protocol outlines the detection of the DNA damage marker γH2AX in cells treated with this compound.
Materials:
-
This compound
-
MTAP-deleted cancer cell lines
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-γH2AX, anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Compound Replenishment: For treatment times longer than 24 hours, replace the medium with freshly prepared this compound-containing medium every 24 hours.
-
Protein Extraction: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the γH2AX signal to total H2AX or a loading control like β-actin.
Visualizations
Caption: MAT2A Signaling Pathway in MTAP-Deleted Cancer Cells with this compound Intervention.
Caption: Experimental Workflow for In Vitro Assays with this compound.
References
Technical Support Center: AGI-24512 Solubility and Assay Optimization
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of AGI-24512 in experimental assays. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter precipitation or variability in results when working with this compound due to its low aqueous solubility. This guide offers a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate forms when diluting this compound stock solution into aqueous assay buffer.
This is a common issue arising from the significant drop in solvent strength when a high-concentration DMSO stock is introduced into an aqueous environment.
| Possible Cause | Suggested Solution |
| High Final Concentration: The final concentration of this compound in the assay exceeds its kinetic solubility in the aqueous buffer. | 1. Reduce Final Concentration: If biologically permissible, lower the final working concentration of this compound. 2. Serial Dilution in Co-solvent: Perform an intermediate dilution of the DMSO stock in a co-solvent like PEG300 before the final dilution in the aqueous buffer. |
| Low DMSO Tolerance of Assay: The final DMSO concentration required to maintain solubility is too high for the assay (e.g., cell-based assays are sensitive to >0.5% DMSO). | 1. Optimize Co-solvent System: Utilize a vehicle with solubilizing excipients. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 2. Use of Cyclodextrins: Prepare the final dilution in a buffer containing a solubilizing agent like SBE-β-CD. |
| Temperature Effects: The assay buffer is at a lower temperature than the stock solution, causing the compound to crash out of solution. | 1. Equilibrate Temperatures: Ensure both the stock solution and the assay buffer are at the same temperature before mixing. 2. Gentle Warming: Briefly warm the final solution at 37°C to aid dissolution, but be mindful of the compound's stability at elevated temperatures.[2] |
| pH of the Assay Buffer: The pH of the buffer may not be optimal for this compound solubility. | While this compound is not strongly ionizable, slight pH adjustments (if compatible with the assay) can sometimes improve the solubility of similar compounds. This should be explored empirically. |
Problem: High variability or poor reproducibility in assay results.
Inconsistent results can often be traced back to incomplete or variable solubility of the test compound in the assay wells.
| Possible Cause | Suggested Solution |
| Micro-precipitation: Small, often invisible, precipitates lead to inconsistent concentrations of the soluble compound. | 1. Visual Inspection: Before use, carefully inspect the prepared solutions for any signs of cloudiness or precipitate. 2. Centrifugation: Centrifuge the final diluted solution at high speed (>10,000 x g) and use the supernatant for the assay. |
| Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of standard microplates and pipette tips. | 1. Use Low-Binding Plastics: Employ low-adhesion polypropylene plates and tips. 2. Include a Surfactant: If compatible with the assay, add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific binding. |
| Inadequate Mixing: Poor mixing upon dilution can lead to localized high concentrations and precipitation. | 1. Vortexing/Trituration: Ensure thorough mixing by vortexing or repeated pipetting (trituration) immediately after diluting the stock solution. 2. Ultrasonication: A brief sonication in an ultrasonic bath can help break up small aggregates and improve dissolution.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 100 mg/mL (249.71 mM) or higher.[1][3] For optimal results, use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3][4]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is practically insoluble in water (< 0.1 mg/mL).[2] Its solubility in aqueous buffers will be very low and is dependent on the final concentration of any co-solvents like DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity. However, the sensitivity to DMSO can be cell-line dependent, so it is best practice to run a vehicle control to assess the impact of the solvent at the desired concentration.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I use other organic solvents to prepare the stock solution?
A5: While other organic solvents like ethanol or DMF can be used for some poorly soluble compounds, this compound is reported to be insoluble in ethanol.[4] DMSO is the most extensively documented and recommended solvent. If an alternative is necessary, its suitability and compatibility with the assay must be empirically determined.
Quantitative Data Summary
The following tables provide a summary of the solubility and key properties of this compound.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Molar Concentration | Reference(s) |
| DMSO | ≥ 100 mg/mL | ≥ 249.71 mM | [3],[1] |
| DMSO | 125 mg/mL | 312.13 mM | [2] |
| DMSO | 80 mg/mL | 199.76 mM | [4] |
| Water | < 0.1 mg/mL | Insoluble | [2] |
| Ethanol | Insoluble | Insoluble | [4] |
Table 2: Key Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₄N₄O₂ | [2],[1] |
| Molecular Weight | 400.47 g/mol | [2],[1] |
| Target | Methionine Adenosyltransferase 2α (MAT2A) | [3],[1] |
| IC₅₀ | 8 nM (for MAT2A) | [3],[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 100 mM solution, you will need to dissolve 40.05 mg of this compound in 1 mL of DMSO. Adjust quantities as needed.
-
Procedure: a. Accurately weigh the this compound powder and place it in a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2] d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the practical solubility limit of this compound in your specific assay buffer.
-
Materials: 100 mM this compound stock in DMSO, assay buffer, 96-well clear bottom plate, plate reader capable of measuring turbidity (nephelometry) or a method for concentration analysis (e.g., HPLC-UV).
-
Procedure (Nephelometry): a. Prepare a dilution series of the this compound DMSO stock. b. In a 96-well plate, add the assay buffer. c. Add a small, fixed volume of each DMSO stock dilution to the buffer (e.g., 1 µL of stock into 99 µL of buffer) to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells. d. Mix the plate thoroughly. e. Incubate the plate at the assay temperature for a relevant period (e.g., 1-2 hours). f. Measure the light scattering or turbidity at a suitable wavelength (e.g., 620 nm). g. The concentration at which a significant increase in signal is observed above the baseline indicates the onset of precipitation and the approximate kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway for this compound in MTAP-deleted cells.
References
Validation & Comparative
A Comparative Analysis of AGI-24512 and PF-9366: Efficacy as MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of methionine adenosyltransferase 2A (MAT2A), AGI-24512 and PF-9366. The data presented is compiled from various studies to offer an objective overview of their respective biochemical and cellular activities.
Introduction to MAT2A Inhibition
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions involving DNA, RNA, and proteins.[1] Dysregulation of MAT2A is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] A key strategy in oncology research is the concept of synthetic lethality, where the inhibition of MAT2A has shown significant anti-proliferative effects in cancer cells with methylthioadenosine phosphorylase (MTAP) deletion.[2][3] This guide focuses on two allosteric inhibitors of MAT2A, this compound and PF-9366, detailing their efficacy and the experimental findings that support their characterization.
Biochemical and Cellular Efficacy: A Tabular Comparison
The following tables summarize the quantitative data on the inhibitory activities of this compound and PF-9366 against the MAT2A enzyme and their effects on cellular processes.
Table 1: Biochemical Potency against MAT2A
| Compound | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Mechanism of Action |
| This compound | MAT2A | 8[2][4] | Not Reported | Allosteric, Noncompetitive with ATP and L-Met[5] |
| PF-9366 | MAT2A | 420[4][6] | 170[6] | Allosteric[7][8] |
Table 2: Cellular Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HCT116 (MTAP-null) | SAM Reduction | 100 nM | [5] |
| PF-9366 | H520 (Lung Carcinoma) | SAM Reduction | 1.2 µM | [7][9] |
| Huh-7 (Liver Cancer) | SAM Reduction | 225 nM | [7][9] | |
| Huh-7 (Liver Cancer) | Proliferation | 10 µM | [9] | |
| MLL-AF4/-AF9 | Proliferation | ~10-15 µM | [10] |
Signaling Pathway and Downstream Effects of MAT2A Inhibition
Inhibition of MAT2A disrupts the methionine cycle, leading to a reduction in cellular SAM levels. This has profound downstream consequences, particularly in MTAP-deleted cancer cells. The accumulation of methylthioadenosine (MTA) in these cells partially inhibits protein arginine methyltransferase 5 (PRMT5).[2] This makes PRMT5 activity highly dependent on SAM concentration. Therefore, MAT2A inhibition, by reducing SAM, effectively curtails PRMT5 function, leading to impaired mRNA splicing, DNA damage, and ultimately, cell death.[2][11]
Experimental Methodologies
The following sections detail the typical experimental protocols used to evaluate the efficacy of this compound and PF-9366.
Cell Culture
-
HCT116 Cells: This colorectal carcinoma cell line is cultured in McCoy's 5a Medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 units/ml penicillin and 100 µg/ml streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]
-
Huh-7 Cells: These liver cancer cells are seeded at a density of 15,000 cells per well for short-term (6-hour) assays and 4,000 cells per well for longer-term (72-hour) proliferation assays in 96-well plates.[9]
Cellular Proliferation Assay
A common method for assessing cell viability and proliferation is the CellTiter-Glo® Luminescent Cell Viability Assay.
SAM Level Quantification
Intracellular SAM levels can be quantified using various methods, including fluorescence-based assays like the Bridge-It® SAM Fluorescence Assay.
-
Cell Lysis: Cells are treated with the inhibitor for a specified period. After treatment, the cells are lysed to release intracellular contents.
-
Assay Reaction: The cell lysate is incubated with a mixture of a SAM-dependent methyltransferase and a DNA substrate. The amount of methylated DNA produced is proportional to the SAM concentration.
-
Detection: A fluorescently labeled antibody that specifically binds to the methylated DNA is added. The fluorescence intensity is then measured, which correlates with the amount of SAM in the sample.
Conclusion
Both this compound and PF-9366 are valuable research tools for studying the role of MAT2A in cancer biology. This compound demonstrates significantly higher biochemical potency against MAT2A compared to PF-9366.[2][4][6] This higher potency appears to translate to greater efficacy in reducing cellular SAM levels, although direct comparative data in the same cell line under identical conditions is limited. It is noteworthy that treatment with both inhibitors can lead to an upregulation of MAT2A protein, a potential feedback mechanism.[2][5] However, the potent activity of this compound seems to overcome this adaptive response to maintain its anti-proliferative effects.[5] Further head-to-head studies are warranted to definitively establish the superior efficacy of one compound over the other in various cancer models.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. adooq.com [adooq.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encodeproject.org [encodeproject.org]
A Head-to-Head Comparison of AGI-24512 with Other MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical synthetic lethal target in cancers harboring methylthioadenosine phosphorylase (MTAP) deletions. This genetic alteration, present in approximately 15% of all human cancers, creates a unique vulnerability that can be exploited by potent and selective MAT2A inhibitors. This guide provides a detailed, head-to-head comparison of AGI-24512 with other notable MAT2A inhibitors: AG-270, IDE397, and PF-9366. The comparative analysis is supported by preclinical data, detailed experimental methodologies, and visualizations of the key biological pathways and workflows.
Performance Comparison of MAT2A Inhibitors
The following tables summarize the key performance indicators for this compound and its comparators, focusing on their enzymatic and cellular potency, as well as their pharmacokinetic profiles.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | MAT2A Enzymatic IC50 (nM) | HCT116 MTAP-/- Cell Proliferation IC50 (nM) | Cellular SAM Reduction IC50 (nM) in HCT116 MTAP-/- |
| This compound | 8[1] | 100[1] | 100[1] |
| AG-270 | 14 | ~100 | 20 |
| IDE397 | ~10 | ~20 | >60% reduction |
| PF-9366 | 420[2] | 10,000 (Huh-7 cells) | 225 (Huh-7 cells)[2] |
Table 2: Preclinical Pharmacokinetic Parameters of MAT2A Inhibitors
| Compound | Species | Route of Administration | Half-life (t½) | Oral Bioavailability | Key Observations |
| This compound | Rat | N/A | Short | Poor | Poor oral absorption and short half-life prompted the development of AG-270.[3] |
| AG-270 | Mouse, Rat, Monkey, Dog | Oral | 5.9h (mouse), 4.2h (rat), 4.8h (monkey), 21.3h (dog) | Good | Orally bioavailable with good metabolic stability across species. |
| IDE397 | N/A | Oral | N/A | N/A | Demonstrates dose-proportional pharmacokinetics in humans. |
| PF-9366 | N/A | N/A | N/A | N/A | Limited in vivo data available in public sources. |
Mechanism of Action and Downstream Effects
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including histone and protein methylation. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA), a product of polyamine biosynthesis, partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This makes cancer cells exquisitely sensitive to further reductions in SAM levels.
MAT2A inhibitors, including this compound, bind to an allosteric pocket on the MAT2A enzyme, leading to a noncompetitive inhibition of its activity. This results in a significant decrease in intracellular SAM levels, which in turn further cripples the activity of PRMT5. The inhibition of PRMT5, a key regulator of mRNA splicing, leads to widespread splicing alterations, ultimately triggering a DNA damage response and inducing apoptosis in MTAP-deleted cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MAT2A Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate.
-
Prepare a reaction mixture containing MAT2A enzyme, L-Methionine, and assay buffer.
-
Add 10 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP+/+ cell lines
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed HCT116 MTAP-/- and MTAP+/+ cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for PRMT5 Activity (SDMA levels)
This method assesses the activity of PRMT5 by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation.
Materials:
-
HCT116 MTAP-/- cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA, anti-Vinculin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat HCT116 MTAP-/- cells with test compounds for 48-72 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Vinculin antibody as a loading control.
-
Quantify the band intensities to determine the relative reduction in SDMA levels.
γH2AX Immunofluorescence for DNA Damage
This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci.
Materials:
-
HCT116 MTAP-/- cells
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat with test compounds for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell using image analysis software.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MAT2A inhibitor.
Conclusion
This compound is a potent and selective MAT2A inhibitor that demonstrates significant anti-proliferative activity in MTAP-deleted cancer cells. Its mechanism of action, involving the reduction of SAM and subsequent inhibition of PRMT5 activity, leads to splicing dysregulation and DNA damage, representing a promising therapeutic strategy. While this compound itself exhibits suboptimal pharmacokinetic properties, it has served as a crucial tool compound and a stepping stone for the development of orally bioavailable clinical candidates like AG-270. The ongoing clinical development of next-generation MAT2A inhibitors such as AG-270 and IDE397 underscores the therapeutic potential of targeting this synthetic lethal pathway in a significant subset of human cancers. This guide provides a framework for the continued evaluation and comparison of novel MAT2A inhibitors as they progress through the drug discovery and development pipeline.
References
Validating the Specificity of AGI-24512 for MAT2A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies is a cornerstone of modern drug discovery, demanding a rigorous evaluation of inhibitor specificity to ensure efficacy and minimize off-target effects. This guide provides a comprehensive comparison of AGI-24512, a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with other known MAT2A inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of critical concepts to aid researchers in their evaluation.
Introduction to MAT2A and the Role of this compound
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions essential for cell growth and proliferation.[1] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival, making it a promising therapeutic target.[2][3][4]
This compound is a potent, allosteric inhibitor of MAT2A with a reported IC50 of 8 nM.[5][6] It functions in a substrate-noncompetitive manner, binding to a site distinct from the active site and preventing the release of the product, SAM.[7][8] While this compound demonstrated significant anti-proliferative activity, particularly in MTAP-deleted cancer cells, its development was hampered by poor oral absorption and a short half-life in preclinical studies.[7][9][10] This led to the development of its successor, AG-270, a first-in-class oral MAT2A inhibitor that has advanced to clinical trials.[3][7]
Comparative Analysis of MAT2A Inhibitors
To objectively assess the specificity of this compound, it is essential to compare its performance against other known MAT2A inhibitors. The following table summarizes key quantitative data for this compound and its comparators.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Key Characteristics |
| This compound | MAT2A | 8[5][6] | Allosteric, non-competitive with ATP and L-methionine[7] | Potent inhibitor, but has poor oral absorption and a short half-life.[7][9][10] |
| AG-270 | MAT2A | - | Allosteric, non-competitive | Orally bioavailable successor to this compound; in clinical development.[3][7] Showed no major off-target activities in a 95-biochemical assay panel.[7] |
| PF-9366 | MAT2A | - | Allosteric | Moderately potent, but its activity was blunted by cellular upregulation of MAT2A.[7] |
| SCR-7952 | MAT2A | - | Allosteric | Potent and specific, with demonstrated anti-tumor effects in vitro and in vivo.[2] |
| Cycloleucine | MAT2A | >10,000 | Methionine analogue | Weak biochemical and cellular activity.[7] |
Experimental Protocols for Validating Specificity
Validating the specificity of a small molecule inhibitor like this compound is a multi-faceted process. Below are detailed methodologies for key experiments crucial for this assessment.
Enzymatic Assays for Potency and Mechanism of Action
Objective: To determine the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition.
Protocol:
-
Enzyme and Substrates: Recombinant human MAT2A enzyme is used. The substrates are L-methionine and ATP.
-
Reaction: The enzymatic reaction is typically performed in a buffer solution at a physiological pH. The production of SAM is measured.
-
Detection: The amount of SAM produced can be quantified using various methods, including a phosphate detection kit that measures the liberated phosphate in a stoichiometric amount to SAM production.[7]
-
IC50 Determination: this compound is serially diluted and added to the reaction mixture. The enzyme activity is measured at each inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
-
Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrates, the assay is performed with varying concentrations of one substrate (e.g., L-methionine) while keeping the other substrate (ATP) at a fixed concentration, and vice versa, in the presence of different fixed concentrations of this compound.[7]
Off-Target Profiling using Biochemical Panels
Objective: To assess the selectivity of this compound by screening it against a broad range of other enzymes, receptors, and ion channels.
Protocol:
-
Panel Selection: A diverse panel of targets is chosen, often including kinases, phosphatases, proteases, and other methyltransferases. Commercial services like Eurofins Discovery offer standardized screening panels.[7]
-
Assay Execution: this compound is tested at a fixed, high concentration (e.g., 10 µM) against each target in the panel.
-
Data Analysis: The percentage of inhibition for each target is determined. Significant inhibition (typically >50%) of any off-target protein warrants further investigation with full dose-response curves to determine the IC50 for that interaction.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context. CETSA measures the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Protein Separation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble MAT2A protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of MAT2A.
Proteome-Wide Chemoproteomics
Objective: To identify the direct and indirect targets of this compound across the entire proteome in an unbiased manner.
Protocol:
-
Probe Synthesis: this compound is chemically modified to include a reactive group and a reporter tag (e.g., a biotin tag).
-
Cellular Labeling: Live cells are treated with the this compound probe.
-
Lysis and Affinity Purification: The cells are lysed, and proteins that have covalently bound to the probe are enriched using affinity purification (e.g., streptavidin beads).
-
Mass Spectrometry: The enriched proteins are identified and quantified using mass spectrometry.
-
Data Analysis: Proteins that are significantly enriched in the this compound-treated sample compared to a control are identified as potential targets.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in validating inhibitor specificity, the following diagrams illustrate key experimental workflows and the targeted signaling pathway.
Caption: Workflow for validating the specificity of a MAT2A inhibitor.
Caption: The MAT2A pathway and the inhibitory action of this compound.
Conclusion
The validation of inhibitor specificity is a critical step in the drug discovery pipeline. For this compound, while it demonstrates high potency for MAT2A, a comprehensive understanding of its off-target profile is necessary for a complete evaluation. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the specificity of this compound and other MAT2A inhibitors. By employing a combination of in vitro and in cellulo techniques, a clear and objective comparison can be made, ultimately guiding the development of more effective and safer targeted cancer therapies.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. probiologists.com [probiologists.com]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [spiral.imperial.ac.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 10. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AGI-24512: A Guide to Cross-Validation in MTAP-Deleted Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGI-24512, a potent tool compound inhibitor of Methionine Adenosyltransferase 2A (MAT2A), against other relevant inhibitors. The focus is on its synthetic lethal effect in cancer cell lines characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common feature in approximately 15% of all cancers[1]. The data presented herein is compiled from publicly available preclinical studies to facilitate experimental design and cross-validation of this compound's cellular effects.
Mechanism of Action: The MAT2A-PRMT5 Axis
This compound is a potent, allosteric inhibitor of MAT2A with an enzymatic IC50 of 8 nM[2][3]. MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including protein and RNA methylation. In cancers with MTAP gene deletion, cells accumulate the metabolite methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This partial inhibition creates a heightened dependency on SAM for PRMT5's function. By inhibiting MAT2A, this compound depletes the cellular SAM pool, leading to a significant reduction in PRMT5 activity. This disruption of PRMT5-dependent mRNA splicing ultimately results in DNA damage and blocks the proliferation of MTAP-deleted cancer cells, demonstrating a powerful synthetic lethal interaction[1][4].
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the in vitro potency of this compound and alternative compounds targeting the MAT2A-PRMT5 axis. The primary model shown is the HCT116 human colon cancer cell line and its isogenic MTAP-deleted counterpart, which is a standard for validating the synthetic lethal effect.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | Target | Enzymatic IC50 | Cell Proliferation IC50 (HCT116 MTAP-/-) | Reference |
| This compound | MAT2A | 8 nM | ~100 nM | [1][2][3] |
| AG-270 | MAT2A | Not Reported | Potent Antiproliferative Activity | [4][5] |
| PF-9366 | MAT2A | 420 nM | Insufficient Cellular Potency | [4][6] |
| FIDAS-5 | MAT2A | 2.1 µM | Not Reported | [6][7] |
Table 2: Cellular Effects in HCT116 Isogenic Cell Lines
| Compound | Effect Measured | HCT116 MTAP-/- | HCT116 MTAPwt | Reference |
| This compound | SAM Level Reduction IC50 | ~100 nM | Minimal Effect | [3][8] |
| This compound | PRMT5 SDMA Marks IC50 | ~95 nM | Minimal Effect | [3] |
| This compound | Cell Proliferation | Significant Inhibition | No Obvious Impact | [1] |
| GSK3326595 (PRMT5i) | Cell Proliferation | Inhibition | Inhibition (<2x selectivity) | [1] |
Note: While this compound is an excellent in vitro tool, it exhibits poor oral absorption and a short half-life, making it unsuitable for in vivo studies. AG-270 was developed to overcome these pharmacokinetic limitations[8][9][10].
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are standard protocols for assays commonly used to characterize the effects of this compound.
1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed HCT116 MTAP-/- and MTAPwt cells in 96-well, opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a 2x concentration serial dilution of this compound (e.g., 0 to 1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Lysis and Signal Detection:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control and plot the results as a dose-response curve to calculate the IC50 value.
2. Western Blot for DNA Damage Marker (γH2AX)
This protocol detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Plate HCT116 MTAP-/- cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., at 1x, 5x, and 10x the IC50 concentration) and a DMSO control for 24-48 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Use an antibody against β-actin or GAPDH as a loading control. An increase in the γH2AX band intensity indicates compound-induced DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.syr.edu [search.syr.edu]
- 6. adooq.com [adooq.com]
- 7. Methionine Adenosyltransferase (MAT) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
AGI-24512: A New Frontier in MAT2A Inhibition for MTAP-Deleted Cancers
A significant leap forward from first-generation MAT2A inhibitors, AGI-24512 demonstrates substantially higher potency and provides a powerful tool for research into the synthetic lethal relationship between MAT2A and MTAP deletion in cancer.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all cancers, creates a unique vulnerability that can be exploited by inhibiting MAT2A. While first-generation inhibitors like PF-9366 validated this approach, they were hampered by modest potency and cellular feedback mechanisms that limited their efficacy. This compound, a next-generation inhibitor, overcomes many of these limitations, showcasing significant advantages in preclinical studies.
Enhanced Potency and Cellular Activity
The most striking advantage of this compound over the first-generation inhibitor PF-9366 is its dramatically improved potency. In biochemical assays, this compound inhibits the MAT2A enzyme with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, representing a greater than 50-fold increase in potency compared to PF-9366.[1][2] This enhanced enzymatic inhibition translates directly to superior performance in cellular models.
In cancer cell lines with MTAP deletion, this compound treatment leads to a dose-dependent reduction in the cellular levels of S-adenosylmethionine (SAM), the product of the MAT2A enzyme. This depletion of SAM is achieved at significantly lower concentrations than with PF-9366.[3] Consequently, this compound demonstrates potent anti-proliferative activity specifically in MTAP-deleted cancer cells, a key feature of its synthetic lethal mechanism of action.[3]
Overcoming Cellular Resistance Mechanisms
A key challenge with first-generation MAT2A inhibitors like PF-9366 was the induction of a cellular feedback loop that led to the upregulation of MAT2A expression. This adaptive response blunted the inhibitor's effectiveness. The significantly higher potency of this compound is thought to be a key factor in overcoming this resistance mechanism, allowing it to maintain its anti-proliferative effects despite this cellular adaptation.[4]
Mechanism of Action: Targeting the MAT2A-PRMT5 Axis
This compound is an allosteric, non-competitive inhibitor of MAT2A. It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) already partially inhibits the arginine methyltransferase PRMT5. By reducing SAM levels, this compound further sensitizes the cells to this PRMT5 inhibition, leading to downstream effects on mRNA splicing, DNA damage, and ultimately, apoptosis.[3][4]
Pharmacokinetic Profile: A Tool for Research
While this compound boasts impressive potency, its pharmacokinetic properties, including poor oral absorption and a short half-life in rats, have positioned it primarily as a powerful in vitro tool and a scaffold for further drug development.[3] This led to the development of AG-270, an orally bioavailable clinical candidate derived from the this compound chemical series.
Quantitative Comparison of this compound and First-Generation MAT2A Inhibitors
| Parameter | This compound | PF-9366 (First-Generation) | Reference |
| Biochemical Potency (IC50) | 8 nM | 420 nM | [1][2] |
| Cellular SAM Reduction (IC50) | ~100 nM (HCT116 MTAP-/-) | 1.2 µM (H520 cells); 225 nM (Huh-7 cells) | [3][5] |
| Cell Proliferation (IC50) | ~100 nM (HCT116 MTAP-/-) | 10 µM (Huh-7 cells) | [3][6] |
| Pharmacokinetics | Poor oral absorption, short half-life | Information not readily available for direct comparison | [3] |
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancer
Caption: MAT2A inhibition in MTAP-deleted cancer cells.
Experimental Workflows
Experimental Workflow for MAT2A Enzymatic Assay
Caption: Workflow for determining inhibitor potency on MAT2A enzyme.
Logical Relationship of this compound's Advantages
Caption: Interconnected advantages of this compound.
Detailed Experimental Protocols
MAT2A Enzymatic Inhibition Assay
This protocol is a generalized procedure based on commonly used methods for determining the IC50 of MAT2A inhibitors.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Dilute recombinant human MAT2A enzyme in the reaction buffer to the desired concentration.
-
Prepare serial dilutions of this compound and PF-9366 in DMSO, followed by a final dilution in the reaction buffer.
-
-
Reaction Setup :
-
In a 384-well plate, add the diluted MAT2A enzyme to each well.
-
Add the serially diluted inhibitors or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow inhibitor binding.
-
-
Initiation and Incubation :
-
Prepare a substrate solution containing ATP and L-methionine in the reaction buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
-
Detection :
-
Terminate the reaction. The method of detection will depend on the assay format. Common methods include:
-
Phosphate Detection : Measure the amount of inorganic phosphate produced using a colorimetric reagent like Malachite Green.
-
SAM Detection : Quantify the amount of SAM produced using methods such as HPLC-MS/MS or a coupled enzymatic assay.
-
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the effect of MAT2A inhibitors on the proliferation of cancer cells.
-
Cell Seeding :
-
Culture MTAP-deleted and wild-type cancer cell lines in appropriate media.
-
Harvest the cells and seed them into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and resume growth overnight in a humidified incubator (37°C, 5% CO2).
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound and PF-9366 in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the inhibitors or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
-
MTT Incubation :
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot cell viability against the logarithm of the inhibitor concentration and calculate the IC50 value.
-
Measurement of Cellular SAM Levels
This protocol describes a general procedure for quantifying intracellular SAM concentrations following inhibitor treatment.
-
Cell Culture and Treatment :
-
Seed MTAP-deleted cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or PF-9366 for a defined period (e.g., 24-72 hours).
-
-
Cell Lysis and Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using a suitable method, such as the addition of a cold acidic solution (e.g., perchloric acid or trichloroacetic acid) or a methanol-based buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the protein and debris.
-
-
Sample Analysis :
-
Collect the supernatant containing the metabolites.
-
Analyze the samples using a sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Prepare a standard curve with known concentrations of SAM to quantify the levels in the cell extracts.
-
-
Data Normalization and Analysis :
-
Normalize the SAM levels to the total protein concentration or cell number in each sample.
-
Calculate the percentage reduction in SAM levels for each treatment condition compared to the vehicle control.
-
Plot the percentage of SAM reduction against the logarithm of the inhibitor concentration to determine the cellular IC50 for SAM depletion.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of AGI-24512 and AG-270: Pharmacokinetic Profiles of Two MAT2A Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic profiles of AGI-24512 and AG-270, two potent inhibitors of methionine adenosyltransferase 2A (MAT2A). This analysis is supported by experimental data to inform preclinical and clinical research decisions.
This compound and AG-270 are both allosteric, noncompetitive inhibitors of MAT2A, an enzyme that plays a crucial role in the metabolism of cancer cells, particularly those with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] While both compounds target the same enzyme, their pharmacokinetic properties differ significantly, impacting their potential for clinical development. AG-270 emerged as a clinical candidate after limitations were identified in the preclinical profile of this compound.[1]
Executive Summary of Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and AG-270 based on available preclinical and clinical data.
| Parameter | This compound | AG-270 |
| Target | MAT2A | MAT2A |
| IC50 | 8 nM[4][5] | 14 nM[2][6] |
| Mechanism of Action | Allosteric, noncompetitive MAT2A inhibitor[1] | Allosteric, noncompetitive, reversible MAT2A inhibitor[2][7] |
| Oral Bioavailability | Poor oral absorption in rats[1][5][8] | Orally active/bioavailable[2][3] |
| Half-life (T1/2) | Short half-life in rats[1][5][8] | Mouse: 5.9 h, Rat: 4.2 h, Monkey: 4.8 h, Dog: 21.3 h, Human: 16.1 to 38.4 h[2][9] |
| Metabolic Stability | Poor liver microsomal stability[1] | Excellent microsomal and hepatocyte stability across species[2] |
| Clinical Development | Preclinical lead compound[1] | Phase 1 clinical trials completed (NCT0345250)[1][3][7] |
In-depth Pharmacokinetic Profiles
This compound
This compound is a potent MAT2A inhibitor with an IC50 of 8 nM.[4][5] It effectively reduces S-adenosylmethionine (SAM) levels and inhibits the proliferation of MTAP-deleted cancer cells in vitro.[5] However, preclinical studies in rats revealed significant liabilities in its pharmacokinetic profile, namely poor oral absorption and a short half-life.[1][5][8] Further investigation pointed to the piperidine ring in its structure as a primary site of metabolic instability, leading to a high human microsomal extraction ratio.[1] These characteristics ultimately limited its advancement as a clinical candidate.
AG-270
AG-270 is a first-in-class, orally active MAT2A inhibitor with an IC50 of 14 nM.[2][3] It was developed through further structure-activity relationship studies aimed at overcoming the pharmacokinetic shortcomings of earlier leads like this compound.[1] AG-270 demonstrates excellent metabolic stability in microsomes and hepatocytes across multiple species, including human, mouse, rat, dog, and monkey.[2]
In vivo studies have shown that AG-270 is well-absorbed orally and exhibits a longer half-life compared to this compound.[2] Specifically, the half-life of AG-270 has been reported as 5.9 hours in mice, 4.2 hours in rats, 4.8 hours in monkeys, and 21.3 hours in dogs.[2] A Phase 1 clinical trial in patients with advanced solid tumors or lymphoma with MTAP deletion demonstrated that plasma concentrations of AG-270 increased with the dose, with a median half-life ranging from 16.1 to 38.4 hours in humans.[9] The maximum tolerated dose was established at 200 mg once daily.[9]
Mechanism of Action and Signaling Pathway
Both this compound and AG-270 function by inhibiting MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP. In cancer cells with MTAP deletion, this inhibition leads to a synthetic lethal effect. The reduced intracellular SAM levels disrupt the activity of PRMT5, a methyltransferase that plays a key role in mRNA splicing. This disruption ultimately leads to DNA damage and cell death in MTAP-deleted cancer cells.[10][11][12]
Caption: Mechanism of action for this compound and AG-270 in MTAP-deleted cancer cells.
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the methodologies for key experiments can be summarized as follows:
In Vitro MAT2A Inhibition Assay: The inhibitory activity of this compound and AG-270 against MAT2A was likely determined using a biochemical assay. This would typically involve incubating the recombinant human MAT2A enzyme with its substrates (methionine and ATP) in the presence of varying concentrations of the inhibitor. The production of SAM would then be quantified, often using a luminescence-based assay or through chromatographic methods like HPLC, to determine the IC50 value.
Cell-Based Proliferation Assays: The anti-proliferative effects of the compounds were assessed in cancer cell lines, particularly those with and without MTAP deletion (e.g., HCT116 isogenic pair).[5] Cells would be seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 96 hours).[5] Cell viability would then be measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Pharmacokinetic Studies in Animals: To determine parameters like oral bioavailability and half-life, the compounds would be administered to laboratory animals (e.g., rats, mice, dogs, monkeys) via oral and intravenous routes.[1][2] Blood samples would be collected at various time points post-administration. The concentration of the drug in the plasma would be quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). Pharmacokinetic parameters would then be calculated from the resulting concentration-time data.
Microsomal Stability Assay: To assess metabolic stability, the compounds would be incubated with liver microsomes from different species (including human) in the presence of NADPH.[1] The disappearance of the parent compound over time would be monitored by LC-MS/MS to determine the rate of metabolism.
Caption: General experimental workflow for in vivo pharmacokinetic studies.
Conclusion
The comparative analysis of this compound and AG-270 highlights the critical importance of a favorable pharmacokinetic profile for the successful clinical development of a drug candidate. While both are potent inhibitors of MAT2A, this compound's poor oral bioavailability and short half-life in preclinical models rendered it unsuitable for further development. In contrast, AG-270 demonstrated improved metabolic stability and oral bioavailability, which, combined with its potent anti-tumor activity in preclinical models, supported its progression into clinical trials. The data from the Phase 1 study of AG-270 has provided preliminary evidence of clinical activity and a manageable safety profile, underscoring the success of the lead optimization program.[7][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
A Comparative Analysis of AGI-24512 and Novel MAT2A Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of AGI-24512 against other novel inhibitors of Methionine Adenosyltransferase 2A (MAT2A), a key enzyme in cancer metabolism. The data presented is intended to assist researchers in evaluating the therapeutic potential of these compounds.
Quantitative Potency Comparison
The following table summarizes the in vitro potency of this compound and a selection of novel MAT2A inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | MAT2A Enzymatic IC50 (nM) | Cell Proliferation IC50 in MTAP-/- Cells (nM) | Reference |
| This compound | 8 | 100 (HCT116) | [1] |
| SCR-7952 | 21 | 34.4 (HCT116) | [2][3] |
| AG-270 | 68 | 300 (HCT116) | [2] |
| IDE397 | ~10 | ~20 | [3] |
| AZ'9567 | Not Reported | Not Reported | [4] |
| PF-9366 | 420 | ~10,000 (Huh-7) | [3] |
| HM100760 | Not Reported | Not Reported | [5] |
Note: IC50 values can vary between different experimental setups and cell lines. The data presented here is for comparative purposes and is sourced from publicly available research.
Experimental Protocols
Biochemical Assay for MAT2A Inhibitor Potency
This protocol outlines a typical method for determining the enzymatic inhibitory activity of a compound against MAT2A.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of MAT2A by 50% (IC50).
Materials:
-
Recombinant human MAT2A enzyme
-
ATP (Adenosine triphosphate)
-
L-Methionine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing MAT2A enzyme, ATP, and L-Methionine in the assay buffer.
-
Serially dilute the test compounds in DMSO and add them to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the MAT2A reaction mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and add the phosphate detection reagent to each well. This reagent will react with the inorganic phosphate produced from the ATP hydrolysis during the MAT2A-catalyzed reaction.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength for the detection reagent.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for MAT2A Inhibitor Potency in MTAP-deleted Cancer Cells
This protocol describes a common method to assess the anti-proliferative effect of MAT2A inhibitors on cancer cells with a specific genetic background (MTAP deletion).
Objective: To determine the concentration of an inhibitor that reduces the proliferation of MTAP-deleted cancer cells by 50% (IC50).
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Isogenic MTAP wild-type cell line (e.g., HCT116 WT) for selectivity assessment
-
Cell culture medium and supplements
-
Test compounds (inhibitors) dissolved in DMSO
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, resazurin-based assays)
-
96-well or 384-well cell culture plates
Procedure:
-
Seed the MTAP-deleted and wild-type cells into separate microplates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a prolonged period (e.g., 72-120 hours) to allow for effects on cell proliferation.
-
At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader. The signal intensity is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value for both cell lines. The selectivity of the inhibitor is determined by comparing the IC50 values between the MTAP-deleted and wild-type cells.
Visualizing the MAT2A Signaling Pathway
The following diagrams illustrate the core MAT2A signaling pathway and a generalized workflow for evaluating MAT2A inhibitors.
Caption: The MAT2A signaling pathway, highlighting the central role of MAT2A in producing SAM.
Caption: A generalized workflow for the evaluation and comparison of novel MAT2A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AGI-24512: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for AGI-24512, a potent methionine adenosyltransferase 2A (MAT2A) inhibitor utilized in cancer research. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection. This guide is intended to supplement, not replace, your institution's official safety and waste disposal protocols and the product's Safety Data Sheet (SDS).
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. Key quantitative data are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 400.47 g/mol |
| CAS Number | 2201066-53-5 |
| Appearance | Solid powder |
| Solubility | Insoluble in water; Soluble in DMSO |
| Storage | Store at -20°C |
Step-by-Step Disposal Procedures for this compound
As this compound is a research-grade chemical compound, it must be treated as hazardous waste. The following procedures are based on general best practices for the disposal of such materials. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for specific guidance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound (solid waste)."
-
-
Liquid Waste (DMSO Solutions):
-
Collect all liquid waste containing this compound, typically dissolved in Dimethyl Sulfoxide (DMSO), in a separate, dedicated hazardous waste container.
-
The container must be leak-proof and made of a material compatible with DMSO.
-
Label the container as "Hazardous Waste" and specify the contents: "this compound in DMSO." Include the approximate concentration.
-
Do not mix this compound solutions with aqueous waste or other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
2. Decontamination of Glassware and Surfaces:
-
Glassware:
-
Rinse glassware that has come into contact with this compound with a suitable organic solvent (such as ethanol or acetone) to remove residues.
-
Collect the solvent rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
Work Surfaces:
-
Decontaminate benches and other surfaces where this compound was handled using a detergent solution, followed by a rinse with a suitable solvent if necessary.
-
All cleaning materials (e.g., wipes, paper towels) should be disposed of as solid hazardous waste.
-
3. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Context: Understanding this compound in the Laboratory
This compound is an inhibitor of the enzyme MAT2A, which plays a critical role in cellular metabolism by catalyzing the synthesis of S-adenosylmethionine (SAM). In certain cancers with a specific genetic deletion (MTAP-deleted cancers), tumor cells become highly dependent on MAT2A for survival. By inhibiting MAT2A, this compound disrupts this metabolic pathway, leading to cancer cell death.
Below are visualizations of the relevant signaling pathway and a typical experimental workflow involving this compound.
Caption: this compound inhibits MAT2A, blocking SAM production and leading to apoptosis in MTAP-deleted cancer cells.
Caption: A general workflow for in vitro experiments using this compound, from preparation to waste disposal.
By adhering to these disposal procedures and understanding the experimental context of this compound, laboratory professionals can maintain a safe working environment and contribute to responsible scientific research. Always prioritize safety and consult your institution's specific guidelines.
Personal protective equipment for handling AGI-24512
This guide provides crucial safety and logistical information for the handling and disposal of AGI-24512, a potent methionine adenosyltransferase 2α (MAT2A) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
For research use only. Not for human consumption or therapeutic use. [1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin contact, inhalation, and eye contact.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use and change them frequently. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Strict adherence to the following operational procedures is essential for the safe handling and storage of this compound.
2.1. Handling:
-
Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
2.2. Storage:
-
Temperature: Store the solid compound at -20°C for up to 3 years. Stock solutions should be stored at -80°C for up to 1 year or -20°C for up to 1 month.[2]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect solutions in a designated, labeled, and sealed container for hazardous liquid waste. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Signaling Pathway
This compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A). By inhibiting MAT2A, it disrupts the production of S-adenosylmethionine (SAM), a universal methyl donor, which in turn affects various cellular processes, including DNA methylation and protein methylation. This can lead to DNA damage and inhibit the proliferation of cancer cells, particularly those with MTAP deletion.[1][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
